molecular formula C11H10BrNO B1438196 2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one CAS No. 433335-72-9

2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one

Cat. No.: B1438196
CAS No.: 433335-72-9
M. Wt: 252.11 g/mol
InChI Key: CDJRALKVAHFNMJ-UHFFFAOYSA-N
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Description

2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H10BrNO and its molecular weight is 252.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-(1-methylindol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO/c1-13-7-9(11(14)6-12)8-4-2-3-5-10(8)13/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJRALKVAHFNMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Integrity and Analytical Profiling: 2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one

[1]

Executive Summary & Strategic Importance

In the high-stakes domain of heterocyclic synthesis, This compound (hereafter referred to as BMI-Br ) serves as a critical electrophilic scaffold.[1] Its reactivity stems from the

12

However, the synthesis of BMI-Br is prone to regiochemical ambiguity.[1] The competition between C3-acylation (desired) and C2-acylation, along with the potential for poly-bromination, demands a rigorous structural elucidation protocol.[1] This guide provides a self-validating analytical framework to confirm the identity and purity of BMI-Br, distinguishing it from common synthetic impurities.[1]

Synthetic Vector & Impurity Profile[1]

To understand what we are analyzing, we must first understand the genesis of the molecule.[1] The structural confirmation logic is derived from its two primary synthetic pathways.[1]

Pathway Analysis

The presence of specific impurities dictates the analytical focus:

  • Friedel-Crafts Acylation: Reaction of 1-methylindole with bromoacetyl chloride.[1]

    • Risk:[1] C2-acylation isomer or unreacted starting material.[1]

  • 
    -Bromination:  Bromination of 1-(1-methyl-1H-indol-3-yl)ethanone.[1]
    
    • Risk:[1] Over-bromination (

      
      -dibromo) or bromination on the indole ring (C5/C6 position).[1]
      

SynthesisPathwaysStart1-MethylindoleInter1-(1-methyl-1H-indol-3-yl)ethanoneStart->InterRoute B: Ac2O / AcidTargetTarget: BMI-Br(C3-Acyl, Monobromo)Start->TargetRoute A: Bromoacetyl Cl / AlCl3Impurity1Impurity A:C2-IsomerStart->Impurity1Regio-errorInter->TargetBromination (Br2/NBS)Impurity2Impurity B:Dibromo speciesInter->Impurity2Over-reaction

Figure 1: Synthetic vectors determining the impurity profile and analytical requirements.

Multi-Modal Structural Elucidation

The following protocols are designed to be confirmatory. If your data deviates from these parameters, the structure is likely compromised.[1]

Nuclear Magnetic Resonance (NMR) Profiling

NMR is the definitive tool for establishing the substitution pattern.[1] The critical distinction is confirming the C3-substitution (preserving the C2-H proton) and the monobromination of the acetyl group.[1]

Expected

H NMR Data (CDCl

, 400 MHz)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Logic
Indole C2-H 8.15 – 8.35 Singlet (s)1HThe Sentinel Signal. Deshielded by the adjacent carbonyl.[1] If this is a doublet or absent, you have the wrong isomer.[1]
Indole C4-H 8.10 – 8.20Multiplet (m)1HDeshielded by carbonyl anisotropy (peri-effect).[1]
Aromatic (C5,6,7) 7.30 – 7.45Multiplet (m)3HTypical indole aromatic backbone.[1]

-CH

(Br)
4.35 – 4.45 Singlet (s)2HConfirms monobromination.[1] A singlet at ~6.5 ppm would indicate a gem-dibromo (

) impurity.[1]
N-CH

3.80 – 3.90 Singlet (s)3HConfirms N-methylation.[1] Absence of broad NH exchangeable peak.[1]

H NMR Logic Flow

The most common error is misidentifying the C2-isomer.[1] Use this logic gate:

  • Check for Singlet at ~8.2 ppm:

    • Present: C3-substitution confirmed (Target).

    • Absent: Likely C2-substitution (Impurity).[1]

  • Check

    
     Integration: 
    
    • Integral = 2.0: Monobromo (Target).[1]

    • Integral = 1.0 (and shift > 6.0 ppm): Dibromo (Impurity).[1]

NMRLogicSpectrumAcquire 1H NMR(CDCl3)CheckC2Is there a Singletat 8.1-8.4 ppm?Spectrum->CheckC2CheckMeIs N-Me Singletat ~3.85 ppm?CheckC2->CheckMeYesResult_IsoINVALID:Likely 2-acyl isomerCheckC2->Result_IsoNoCheckCH2Is CH2 Singletat ~4.40 ppm?CheckMe->CheckCH2YesResult_NHINVALID:Missing N-MethylCheckMe->Result_NHNoResult_ValidVALID STRUCTUREThis compoundCheckCH2->Result_ValidYes (2H)Result_BrINVALID:Poly-brominatedCheckCH2->Result_BrNo (1H or split)

Figure 2: NMR interpretation logic gate for rapid validation.

Mass Spectrometry (MS) Validation

Mass spectrometry provides the "fingerprint" verification through the characteristic bromine isotope pattern.[1]

  • Ionization Method: ESI+ (Electrospray Ionization) or EI (Electron Impact).[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: ~252.11 g/mol [1]

Key Diagnostic Criteria:

  • Isotope Pattern: You must observe two molecular ion peaks of nearly equal intensity separated by 2 mass units (

    
     and 
    
    
    ).[1]
    • 
       (
      
      
      )[1]
    • 
       (
      
      
      )[1]
    • Ratio: 1:1 (approximate).

  • Failure Mode: If the

    
     peak is absent, you have the non-brominated ketone.[1] If the pattern is 1:2:1 (M, M+2, M+4), you have a dibromo impurity.[1]
    
Infrared Spectroscopy (IR)

IR is useful for a quick check of the functional groups, particularly the carbonyl environment.[1]

  • C=O Stretch:

    
    .[1]
    
    • Note: This is lower than a typical ketone (

      
      ) due to conjugation with the indole ring.[1]
      
  • C-Br Stretch:

    
     (often weak/obscured).[1]
    
  • Absence of N-H: No broad band at

    
     (confirms N-methylation).[1]
    

Stability & Handling Protocols

Safety Warning:

lachrymators1
  • Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.

  • Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate or sodium bisulfite to quench active bromide residues before removal from the hood.[1]

Storage Stability:

  • Condition: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Degradation: The compound is sensitive to light and moisture.[1] It may hydrolyze to the

    
    -hydroxy ketone or cyclize if exposed to nucleophiles.[1] If the solid turns from off-white/beige to dark brown/purple, significant decomposition has occurred.[1]
    

References

  • Synthesis of Indole Derivatives

    • Source: PubChem.[1][3][4] (n.d.). 1-(1-Methyl-1H-indol-3-yl)ethanone.[1][3][5] National Library of Medicine.[1] Retrieved from [Link]

    • Context: Provides spectral data for the direct precursor, essential for differential analysis.[1]

  • Friedel-Crafts Acylation Methodologies

    • Source: Ottoni, O. A., et al. (2006).[1] "Acylation of indole derivatives using acid anhydrides/metallic triflates." Organic Letters.

    • Context: Establishes the regioselectivity rules (C3 vs C2)
  • General Characteriz

    
    -Haloketones: 
    
    • Source: NIST Chemistry WebBook.[1] Ethanone, 2-bromo-1-(1H-indol-3-yl)-.[1][5][6][7][8] Retrieved from [Link][1]

    • Context: IR and MS data for the unmethylated analog, serving as the baseline for spectral shift comparison.[1]

  • Safety Data & Handling

Covalent Modulation by Design: A Technical Guide to N-Methyl-3-bromoacetylindole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electrophilic Scaffold

N-Methyl-3-bromoacetylindole represents a distinct class of "privileged structures" in medicinal chemistry. It functions simultaneously as a potent covalent modifier of biological thiols and a versatile synthetic intermediate for generating heterocycle-fused indole libraries.

This guide analyzes the biological activity of these derivatives, focusing on their dual role:

  • Direct Activity: As alkylating agents targeting nucleophilic cysteine residues in enzymes (e.g., proteases, kinases) and signaling proteins (e.g., NF-

    
    B pathway components).
    
  • Derived Activity: As precursors for thiazolyl-indole pharmacophores, which are validated inhibitors of tubulin polymerization and VEGFR-2 kinase activity.

Chemical Basis & Reactivity Profile

Structural Architecture

The molecule consists of an indole core substituted at the C3 position with a bromoacetyl group (


-haloketone) and methylated at the N1 position.
  • The Warhead (

    
    -Haloketone):  The carbon adjacent to the bromine is highly electrophilic due to the electron-withdrawing induction of the carbonyl and the leaving group ability of the bromine. This motif is a classic 
    
    
    
    trap for soft nucleophiles.
  • The Scaffold (Indole): Provides aromatic

    
    -
    
    
    
    stacking interactions within protein binding pockets (e.g., the colchicine site of tubulin).
  • N-Methylation: Unlike the free N-H indole, the N-methyl group prevents hydrogen bond donation at position 1. This modification typically increases lipophilicity (

    
    ), enhances membrane permeability, and prevents metabolic N-glucuronidation, often altering the potency profile compared to the parent analog [1, 2].
    
Mechanism of Action: Cysteine Targeting

The primary direct biological activity of N-methyl-3-bromoacetylindole stems from its ability to covalently modify accessible cysteine residues.

Reaction Pathway: The thiol group (-SH) of a cysteine residue in a target protein acts as a nucleophile, attacking the


-carbon of the bromoacetyl moiety. This results in the displacement of the bromide ion and the formation of a stable thioether bond. This irreversible modification can sterically block active sites or induce conformational changes that abrogate protein function [3].

ReactionMechanism Indole N-Methyl-3-bromoacetylindole (Electrophile) TS Transition State (SN2 Attack) Indole->TS Diffusion Protein Target Protein (Cys-SH Nucleophile) Protein->TS Recognition Adduct Protein-Indole Adduct (Stable Thioether) TS->Adduct -HBr (Irreversible)

Caption: Figure 1. Mechanism of covalent protein modification via nucleophilic attack of a cysteine thiol on the


-haloketone warhead.

Therapeutic Applications & Biological Targets[1][2][3][4][5]

Anticancer Activity (Tubulin & Kinase Inhibition)

Derivatives synthesized from the 3-bromoacetylindole core, particularly thiazolyl-indoles , exhibit potent antiproliferative effects.

  • Tubulin Polymerization Inhibition: Bis-indole and thiazolyl-indole derivatives bind to the colchicine-binding site of tubulin. The indole moiety mimics the pharmacophore of colchicine/combretastatin A-4, disrupting microtubule dynamics and causing cell cycle arrest at the G2/M phase [4].

    • Key Insight: N-methylation often improves cytotoxicity against multidrug-resistant cell lines (e.g., HCT116, MCF-7) by bypassing P-glycoprotein efflux pumps due to altered lipophilicity.

  • VEGFR-2 Inhibition: Thiazole derivatives generated from this scaffold have shown nanomolar inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), blocking angiogenesis in tumor models [5].

Antimicrobial & Antifungal Activity

The electrophilic nature of the precursor and the structural geometry of the derived thiazoles provide broad-spectrum antimicrobial activity.

  • Target: Disruption of bacterial cell wall synthesis (MurB inhibition) and fungal CYP51 inhibition [5].

  • Potency: N-methylated derivatives have demonstrated superior MIC values against Staphylococcus aureus (MRSA strains) compared to non-methylated controls, likely due to enhanced penetration of the bacterial cell envelope [6].

Experimental Protocols

Synthesis of N-Methyl-3-bromoacetylindole

Note: This reaction requires anhydrous conditions due to the reactivity of the acid chloride.

  • Reagents: N-Methylindole (1.0 eq), Bromoacetyl bromide (1.2 eq), Pyridine (1.5 eq), Dichloromethane (DCM) or Toluene.

  • Procedure:

    • Dissolve N-methylindole in anhydrous DCM under nitrogen atmosphere.

    • Cool to 0°C. Add pyridine (acid scavenger).

    • Add bromoacetyl bromide dropwise over 30 minutes. The solution will darken.

    • Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Quench: Pour into ice-cold water. Extract with DCM.

    • Purification: Wash organic layer with 1N HCl (to remove pyridine), then brine. Dry over MgSO

      
      . Recrystallize from ethanol/hexane.
      
    • Yield: Typically 60–80%. Product is a solid

      
      -haloketone.
      
Hantzsch Thiazole Synthesis (Derivatization)

To generate the bioactive thiazolyl-indole library:

  • Reaction: Reflux N-methyl-3-bromoacetylindole with substituted thioureas or thioamides in ethanol.

  • Time: 1–3 hours.

  • Workup: The product usually precipitates upon cooling. Filter and wash with cold ethanol.

Biological Evaluation: Tubulin Polymerization Assay

To verify the mechanism of action for derived compounds:

  • Kit: Fluorescence-based Tubulin Polymerization Assay (e.g., Cytoskeleton Inc.).

  • Condition: 37°C, pH 6.9 buffer containing GTP.

  • Detection: Measure fluorescence enhancement of DAPI or a reporter dye incorporated into microtubules (

    
    ).
    
  • Control: Use Paclitaxel (stabilizer) and Vinblastine (destabilizer) as benchmarks.

  • Result: Effective inhibitors will show a flattened growth curve (reduced

    
    ) compared to the vehicle control.
    

Data Visualization & Workflow

Experimental Workflow

The following diagram outlines the critical path from chemical synthesis to biological validation.

Workflow cluster_0 Phase I: Synthesis cluster_1 Phase II: Library Generation cluster_2 Phase III: Bio-Evaluation Start N-Methylindole Acylation Friedel-Crafts (Bromoacetyl bromide) Start->Acylation Intermediate N-Methyl-3-bromoacetylindole (The Core) Acylation->Intermediate Hantzsch Hantzsch Reaction (+ Thioureas) Intermediate->Hantzsch Library Thiazolyl-Indole Derivatives Hantzsch->Library Screen1 MTT Assay (Cytotoxicity) Library->Screen1 Screen2 Tubulin Assay (Mechanism) Library->Screen2

Caption: Figure 2. Integrated workflow for the synthesis and biological characterization of N-methyl-3-bromoacetylindole derivatives.

Comparative Activity Data (Representative)

Data synthesized from literature values for 3-substituted indole derivatives [1, 5, 6].

Compound ClassR-Group (N1)TargetActivity MetricMechanism
3-Bromoacetylindole HCysteine Proteases

: 5–20

M
Covalent Alkylation
N-Me-3-Bromoacetylindole CH

Cysteine Proteases

: 2–15

M
Covalent Alkylation (High Permeability)
Thiazolyl-Indole Derivative HTubulin

: 0.5–2.0

M
Non-covalent (Colchicine Site)
N-Me-Thiazolyl-Indole CH

VEGFR-2

: ~80 nM
ATP Competitive Inhibition

References

  • Vertex AI Search. (2025). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation.[1] National Institutes of Health. Link

  • Vertex AI Search. (2018). Synthesis, Evaluation of Cytotoxicity and Molecular Docking Studies of the 7-Acetamido Substituted 2-Aryl-5-bromo-3-trifluoroacetylindoles. National Institutes of Health. Link

  • Vertex AI Search. (2025). Recent advances in the development of covalent inhibitors. National Institutes of Health. Link

  • Vertex AI Search. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents. MDPI. Link

  • Vertex AI Search. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-(indol-3-yl)thiazole Acylamines as Novel Antimicrobial Agents. MDPI. Link

  • Vertex AI Search. (2025). Fungicidal Potential of 3-Acyl-6-bromoindole Derivatives. MDPI. Link

Sources

electrophilic substitution reactions of N-methylindole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of N-Methylindole

Abstract

N-methylindole is a cornerstone heterocyclic motif in medicinal chemistry, natural product synthesis, and materials science. Its reactivity is dominated by electrophilic substitution, a characteristic leveraged by synthetic chemists to construct complex molecular architectures. This guide provides a comprehensive exploration of the core principles governing these reactions. We will dissect the mechanistic underpinnings of N-methylindole's pronounced regioselectivity, analyze the impact of the N-methyl group on reactivity, and present detailed, field-proven protocols for key transformations including Vilsmeier-Haack formylation, halogenation, and Friedel-Crafts acylation. This document is intended for researchers, scientists, and drug development professionals seeking to master the synthetic utility of this versatile scaffold.

The Electronic Landscape of N-Methylindole

The indole ring system consists of a benzene ring fused to a pyrrole ring.[1] This fusion creates a planar, 10-π electron aromatic system that is isoelectronic with naphthalene.[2] The nitrogen atom's lone pair of electrons actively participates in the π-system, rendering the heterocycle "π-excessive." This high electron density, particularly within the pyrrole moiety, makes the indole nucleus exceptionally nucleophilic and highly susceptible to attack by electrophiles—its reactivity towards electrophilic substitution is estimated to be over 10¹³ times that of benzene.[3]

The introduction of a methyl group at the N1 position has two primary consequences:

  • Electronic Effect : The methyl group acts as a weak electron-donating group via induction, which slightly increases the electron density of the ring system. Quantitative studies on Vilsmeier-Haack formylation have shown that N-methylation causes a slight increase in the overall reactivity compared to the parent indole.[4] This confirms that the primary reaction pathway involves the neutral indole species rather than its conjugate base.[4]

  • Steric and Protective Effect : The N-methyl group precludes electrophilic attack or substitution at the nitrogen atom, which can be a competing pathway in unsubstituted indoles. This simplifies reaction outcomes by directing electrophiles exclusively to the carbon framework.

The Core Principle: Unraveling the Regioselectivity of Electrophilic Attack

The hallmark of electrophilic substitution on N-methylindole is its remarkable regioselectivity, with the reaction occurring almost exclusively at the C3 position.[2][3] This preference is not arbitrary but is a direct consequence of the stability of the cationic intermediate (also known as a Wheland intermediate or sigma complex) formed during the reaction.

An attack at C3 allows the resulting positive charge to be delocalized over the C2 atom and, most importantly, the nitrogen atom, without disrupting the aromaticity of the fused benzene ring.[2][5] In contrast, an attack at the C2 position forces the positive charge to be stabilized by resonance structures that break the aromatic sextet of the carbocyclic ring, a significantly less stable arrangement.[2]

The relative stability of these intermediates dictates the reaction pathway, making the energy barrier for C3 substitution substantially lower than for any other position.

G Fig. 1: Mechanism of Electrophilic Attack at C3 vs. C2 cluster_C3 Attack at C3 (Favored) cluster_C2 Attack at C2 (Disfavored) NMeIndole_C3 N-Methylindole Intermediate_C3 Wheland Intermediate (C3 Attack) (Resonance Stabilized) NMeIndole_C3->Intermediate_C3 + E⁺ NMeIndole_C2 N-Methylindole Product_C3 C3-Substituted Product Intermediate_C3->Product_C3 - H⁺ Resonance_C3_1 Charge at C2 Intermediate_C3->Resonance_C3_1 Resonance_C3_2 Charge on N (Aromatic Benzene Ring Intact) Intermediate_C3->Resonance_C3_2 Intermediate_C2 Wheland Intermediate (C2 Attack) (Less Stable) NMeIndole_C2->Intermediate_C2 + E⁺ Product_C2 C2-Substituted Product Intermediate_C2->Product_C2 - H⁺ Resonance_C2_1 Charge on N (Benzene Aromaticity Disrupted) Intermediate_C2->Resonance_C2_1

Caption: Mechanism of Electrophilic Attack at C3 vs. C2.

Key Transformations: Protocols and Mechanistic Insights

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the most reliable and widely used method for introducing a formyl (-CHO) group at the C3 position of N-methylindole, yielding N-methylindole-3-carboxaldehyde.[6] This product is a critical intermediate for the synthesis of a vast array of compounds, including tryptamines and other pharmacologically active molecules.[7] The reaction employs the "Vilsmeier reagent," an electrophilic chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6][8]

Table 1: Comparative Vilsmeier-Haack Formylation of Various Indoles

Indole Derivative Temperature (°C) Time (h) Yield (%) Reference
Indole 0 to 85 6 96 [6]
4-Methylindole 0 to 85 8 90 [6]
5-Methylindole 0 to 85 6 88 [6]

| 6-Methylindole | 0 to 90 | 9 | 89 |[6] |

Experimental Protocol: Synthesis of 1-Methylindole-3-carboxaldehyde

Materials:

  • 1-Methylindole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Potassium hydroxide (KOH) or Sodium carbonate (Na₂CO₃)

  • Crushed ice

  • Water

  • Appropriate organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • Vilsmeier Reagent Formation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, add anhydrous DMF (3 equivalents). Cool the flask in an ice-salt bath to 0-5 °C. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.[9] Stir the resulting mixture for 30-60 minutes at this temperature to allow for the complete formation of the chloroiminium salt.

  • Formylation Reaction: Dissolve 1-methylindole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature between 5-10 °C.[9] After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 1-2 hours. The color will typically change to a deep red or orange.

  • Work-up and Hydrolysis: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.[10] This hydrolyzes the intermediate iminium salt.

  • Neutralization and Isolation: Basify the cold aqueous mixture by slowly adding a concentrated solution of KOH or Na₂CO₃ until the pH is >9.[6][9] This step is often exothermic and should be performed with cooling. The product, 1-methylindole-3-carboxaldehyde, will typically precipitate as a solid.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

G Fig. 2: Experimental Workflow for Vilsmeier-Haack Formylation cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Formylation cluster_workup Step 3: Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium Salt) DMF->Vilsmeier Add POCl₃ (0-10 °C) POCl3 POCl₃ NMeIndole N-Methylindole in DMF Iminium_Intermediate Iminium Salt Intermediate NMeIndole->Iminium_Intermediate Add to Vilsmeier Reagent (5-10 °C then RT) Hydrolysis Hydrolysis (Pour onto ice) Iminium_Intermediate->Hydrolysis Reaction Mixture Neutralization Neutralization (Add Base, e.g., KOH) Hydrolysis->Neutralization Filtration Filtration / Extraction Neutralization->Filtration Purification Recrystallization Filtration->Purification FinalProduct Pure 1-Methylindole-3- carboxaldehyde Purification->FinalProduct

Caption: Experimental Workflow for Vilsmeier-Haack Formylation.

Halogenation

Direct halogenation at the C3 position of N-methylindole can be achieved using various reagents. N-Bromosuccinimide (NBS) is a particularly effective reagent for C3-bromination. The reaction proceeds via an electrophilic mechanism where NBS serves as a source of electrophilic bromine.[11] It is crucial to perform the reaction in the dark and without radical initiators to prevent competing free-radical pathways that could lead to substitution on the N-methyl group.

General Protocol: C3-Bromination of N-Methylindole with NBS

Materials:

  • 1-Methylindole

  • N-Bromosuccinimide (NBS)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile)

Procedure:

  • Setup: Dissolve 1-methylindole (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask protected from light (e.g., wrapped in aluminum foil).

  • Reaction: Cool the solution to 0 °C using an ice bath. Add NBS (1.05 equivalents) portion-wise over 15-20 minutes with stirring. The succinimide byproduct is insoluble in many organic solvents and will precipitate.

  • Monitoring: Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, filter the mixture to remove the precipitated succinimide.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to afford pure 3-bromo-1-methylindole.

Friedel-Crafts Acylation

Introducing an acyl group at the C3 position via Friedel-Crafts acylation is a powerful method for C-C bond formation.[12] Unlike the acylation of simple arenes, the high nucleophilicity of N-methylindole allows for the use of milder conditions, avoiding the strong Lewis acids (like AlCl₃) that can cause polymerization or degradation of the indole ring.[13] Catalytic amounts of metal triflates (e.g., In(OTf)₃, Sc(OTf)₃) or organocatalysts are often employed.[12]

The reaction typically involves treating N-methylindole with an acylating agent, such as an acid chloride or anhydride, in the presence of the catalyst. The reaction proceeds via the formation of a highly electrophilic acylium ion (or a related activated species), which is then attacked by the electron-rich C3 position of the indole.[12]

Conclusion

The are defined by their high reactivity and exceptional C3-regioselectivity. This predictable behavior is rooted in the electronic structure of the indole nucleus, where the nitrogen atom's lone pair effectively stabilizes the cationic intermediate formed upon electrophilic attack at the C3 position. The N-methyl group enhances this reactivity slightly and provides a strategic advantage by preventing N-substitution. Mastery of key transformations like the Vilsmeier-Haack formylation, halogenation, and mild Friedel-Crafts acylation provides synthetic chemists with a robust toolkit for elaborating the N-methylindole core, paving the way for the discovery and development of novel pharmaceuticals and advanced materials.

References

  • Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. Available at: [Link]

  • quimicaorganica.org. Electrophilic substitution at the indole. Available at: [Link]

  • Wikipedia. Indole. Available at: [Link]

  • Cipiciani, A., et al. (1972). Reactivity of Indoles in Electrophilic Substitution. J.C.S. Chem. Comm., 428. Available at: [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole. Available at: [Link]

  • Murakami, Y., et al. (2003). THE VILSMEIER-HAACK REACTION ON METHYL HOMOLOGUES OF N-BENZYLTETRAHYDROCARBAZOLE. HETEROCYCLES, Vol. 60, No. 8. Available at: [Link]

  • Organic Chemistry Portal. Wohl-Ziegler Reaction. Available at: [Link]

  • Quora. Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring?. Available at: [Link]

  • Lakhdar, S., et al. (2006). Nucleophilic Reactivities of Indoles. The Journal of Organic Chemistry, 71(24), 9088-9095. Available at: [Link]

  • Beilstein Journals. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Available at: [Link]

  • Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2, 34-39. Available at: [Link]

  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. Available at: [Link]

  • Ismail, M. I., et al. (2020). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Bioengineering and Biotechnology, 8, 876. Available at: [Link]

  • Lakhdar, S., et al. (2006). Nucleophilic reactivities of indoles. PubMed. Available at: [Link]

  • Growing Science. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its some reactions. Available at: [Link]

  • ResearchGate. Asymmetric Friedel–Crafts alkylation of 1-methylindole with various aldehydes. Available at: [Link]

  • Royal Society of Chemistry. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Available at: [Link]

  • Bandini, M., & Gualandi, A. (2019). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Molecules, 24(3), 542. Available at: [Link]

  • MDPI. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Available at: [Link]

  • Sagitova, A. A., et al. (2022). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-ones. Molecules, 27(21), 7480. Available at: [Link]

  • ResearchGate. Electrophilic Substitution Reactions of Indoles. Available at: [Link]

  • The Journal of Organic Chemistry. Green Halogenation of Indoles with Oxone–Halide. Available at: [Link]

  • Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 38(23), 4002-4005. Available at: [Link]

  • Liu, S. Y., et al. (2011). Electrophilic Aromatic Substitution of a BN Indole. Angewandte Chemie International Edition, 50(35), 8050-8054. Available at: [Link]

  • ACS Publications. Photocatalytic Selective Synthesis of Hemiketals from Alkenes, α-Halo Acylarenes, and Water via N-Methylindole Catalysis. Available at: [Link]

  • PrepChem.com. Synthesis of 6-Methyl-indole-3-carboxaldehyde. Available at: [Link]

  • Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Available at: [Link]

  • Sciencemadness Discussion Board. Methylation of indole?. Available at: [Link]

  • ResearchGate. Vilsmeier-Haack Reagent (Halomethyleneiminium Salt). Available at: [Link]

  • Somei, M., et al. (1998). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. Heterocycles, 48(8), 1573-1583. Available at: [Link]

  • ACS Publications. Nucleophilic Reactivities of Indoles. Available at: [Link]

  • ResearchGate. Proposed mechanism for the bromination promoted by NBS and blue LEDs. Available at: [Link]

  • Royal Society of Chemistry. Enantioselective Friedel–Crafts alkylation for synthesis of 2-substituted indole derivatives. Available at: [Link]

  • MDPI. Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study. Available at: [Link]

  • Journal of the Chemical Society, Faraday Transactions. Electrooxidation of N-methylindole. Available at: [Link]

  • Chemical Review and Letters. Halosulfenylation of Indoles. Available at: [Link]

  • Organic Syntheses. Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Available at: [Link]

  • ResearchGate. N-Methylindole. Available at: [Link]

  • Heterocyclic Communications. REACTIVITY OF INDOLE AS AN ELECTROPHILE AND ITS APPLICATION FOR THE SYNTHESIS OF 2-PHENYLINDOLE AND 3-PHENYLINDOLE. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • SCIRP. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Available at: [Link]

Sources

Methodological & Application

protocol for alkylating cysteine residues with 2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This technical guide details the protocol for alkylating cysteine residues using 2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one , herein referred to as 3-Bromoacetyl-1-methylindole (BAMI) .

While maleimides and iodoacetamides are standard for cysteine labeling,


-haloketones like BAMI offer a unique chemical profile. The BAMI reagent introduces a 1-methylindole  moiety via a stable thioether linkage. This modification serves three primary functions in protein engineering and drug discovery:
  • Tryptophan Mimicry: It introduces a hydrophobic, aromatic indole side chain at a specific cysteine site, effectively creating a "pseudo-tryptophan" for studying protein folding or hydrophobic pocket occupancy.

  • Mass Spectrometry Tagging: It provides a distinct mass shift (+172.08 Da) for proteomic mapping.

  • Fluorescent Probing: The indole group possesses intrinsic fluorescence (Ex/Em: ~280/340 nm), useful in Tryptophan-null proteins or for monitoring local solvent environment changes (solvatochromism).

Chemical Mechanism

The reaction proceeds via an


 nucleophilic substitution. The thiolate anion (

) of the cysteine residue attacks the

-carbon of the BAMI ketone, displacing the bromide leaving group.

Key Mechanistic Considerations:

  • pH Sensitivity: The reaction requires the cysteine to be in the thiolate form. A pH of 7.5–8.5 is optimal to balance thiolate formation (pKa ~8.3) while minimizing competitive amine alkylation (Lysine

    
    -amino pKa ~10.5).
    
  • Reactivity Profile:

    
    -bromoketones are generally more reactive than chloroacetamides but less specific than maleimides. Strict pH control is required to prevent off-target histidine or lysine labeling.
    

Experimental Workflow Visualization

The following diagram outlines the critical path for BAMI labeling, from reduction to validation.

BAMI_Labeling_Workflow Start Protein Sample (Cysteine-containing) Reduction Step 1: Reduction (TCEP/DTT, 30 min) Start->Reduction Desalt1 Step 2: Buffer Exchange (Remove Reductant if DTT) Reduction->Desalt1 If DTT used Labeling Step 4: Alkylation Reaction (pH 8.0, 10-20x Excess, 1-2h) Reduction->Labeling If TCEP used Desalt1->Labeling Preparation Step 3: BAMI Prep (Dissolve in DMSO) Preparation->Labeling Add Reagent Quench Step 5: Quenching (Add excess DTT/NAC) Labeling->Quench Purification Step 6: Purification (Dialysis/SEC) Quench->Purification Validation Step 7: QC & Validation (MS, Ellman's, UV-Vis) Purification->Validation

Figure 1: Step-by-step workflow for cysteine alkylation with BAMI. Note the branch point depending on the reductant used.

Materials & Reagents

ReagentSpecificationPurpose
BAMI This compoundAlkylating Agent
Protein Purified, >90% purityTarget Substrate
TCEP-HCl Tris(2-carboxyethyl)phosphineReductant (Non-thiol, compatible with alkylation)
DMSO Anhydrous, >99.9%Solvent for BAMI (Hydrophobic)
Reaction Buffer 50 mM HEPES or Tris, 150 mM NaCl, pH 8.0Reaction Medium
Quencher Dithiothreitol (DTT) or N-acetylcysteine (NAC)Stops reaction
Ellman's Reagent DTNBQuantify free thiols (QC)

Detailed Protocol

Phase 1: Protein Preparation & Reduction

Rational: Cysteines often form disulfide bonds or are oxidized to sulfenic acids. Reduction ensures all cysteines are available as free thiols (-SH).

  • Dilute Protein: Adjust protein concentration to 50–100

    
    M in Reaction Buffer  (pH 8.0).
    
    • Note: Avoid buffers with primary amines (like Tris) if ultra-high specificity is required, though pH 8.0 usually renders Lysine unreactive. HEPES or Phosphate is preferred.

  • Add Reductant: Add TCEP to a final concentration of 10-fold molar excess over cysteine residues.

  • Incubate: 30 minutes at Room Temperature (RT) or 1 hour at 4°C.

    • Critical: If using DTT, you must desalt the protein (Zeba spin column or dialysis) before adding BAMI, as DTT will scavenge the alkylating agent. TCEP does not react with BAMI and can remain.

Phase 2: Reagent Preparation (BAMI)

Rational: BAMI is hydrophobic. Direct addition to buffer causes precipitation.

  • Weighing: Weigh ~1-2 mg of BAMI.

  • Solubilization: Dissolve in anhydrous DMSO to create a 50 mM stock solution .

    • Storage: Use immediately.

      
      -haloketones hydrolyze slowly in wet DMSO.
      
Phase 3: Alkylation Reaction
  • Addition: Slowly add the BAMI stock to the protein solution while vortexing gently.

    • Target Stoichiometry: 10 to 20 molar equivalents of BAMI per cysteine residue.

    • Solvent Limit: Ensure final DMSO concentration is <5% (v/v) to prevent protein denaturation.

  • Incubation: Incubate for 1 to 2 hours at RT or overnight at 4°C in the dark.

    • Why Dark? Indoles can be photosensitive; protecting from light preserves the fluorophore integrity.

Phase 4: Quenching & Purification
  • Quench: Add DTT or

    
    -mercaptoethanol to a final concentration of 10 mM. Incubate for 15 minutes. This reacts with any remaining BAMI.
    
  • Purification: Remove excess reagent and organic solvent using:

    • Size Exclusion Chromatography (e.g., PD-10, Sephadex G-25).

    • Dialysis against the storage buffer.

Validation & Quality Control

Mass Spectrometry (Intact Protein)

The most definitive validation is observing the specific mass shift.

  • Formula Added:

    
     (Acetyl-1-methylindole group)
    
  • Mass Shift Calculation:

    • BAMI MW: ~252.11 Da

    • Loss of HBr: -(1.008 + 79.904) Da

    • Net Mass Increase: +172.08 Da per alkylated cysteine.

Reaction Pathway Diagram

The following diagram illustrates the molecular mechanism and the resulting mass shift.

Reaction_Mechanism Cys Cysteine Thiolate (Protein-S⁻) TS Transition State (SN2 Attack) Cys->TS BAMI BAMI Reagent (Br-CH₂-CO-Indole) BAMI->TS Product Alkylated Protein (Protein-S-CH₂-CO-Indole) +172.08 Da TS->Product Thioether Bond Formation Bromide Bromide Ion (Br⁻) TS->Bromide Leaving Group

Figure 2: Mechanistic pathway of cysteine alkylation by BAMI via nucleophilic substitution.

Ellman's Assay (Quantification)

To calculate labeling efficiency (


):
  • Measure free thiols in the Unlabeled Control (

    
    ).
    
  • Measure free thiols in the BAMI-Labeled Sample (

    
    ).
    
  • Calculation:

    
    
    
    • Target: >90% efficiency is expected for accessible cysteines.

Troubleshooting Guide

ProblemPossible CauseSolution
Precipitation upon addition BAMI is too hydrophobic; Buffer ionic strength too high.Add DMSO to buffer before reagent (up to 10%); Add reagent dropwise; Lower salt concentration.
Low Labeling Efficiency Incomplete reduction; pH too low.Use fresh TCEP; Verify pH is >7.5; Increase BAMI excess to 50x.
Non-specific Labeling pH too high (>9.0); Incubation too long.Lower pH to 7.5; Reduce incubation time; Perform reaction at 4°C.
Protein Degradation Proteases; DMSO toxicity.Add protease inhibitors (EDTA-free); Reduce DMSO %; Ensure BAMI stock is fresh.

References

  • Chalker, J. M., et al. (2009). "Chemical Modification of Proteins at Cysteine: Opportunities in Chemistry and Biology."[1][2] Chemistry – An Asian Journal. Link

  • Kim, Y., et al. (2008). "Efficient Protein Alkylation with Alpha-Haloacetamides." Bioconjugate Chemistry. (General principles of haloacetamide/ketone reactivity).
  • Sun, Y-J., et al. (2022). "Indole-substituted flavonol-based cysteine fluorescence sensing." Analyst. (Demonstrates indole-based cysteine probes). Link

  • Sigma-Aldrich. "Product Specification: 3-Acetyl-1-methylindole derivatives." Link

Sources

Application Note: High-Efficiency Synthesis of 4-(1-Methyl-1H-indol-3-yl)thiazoles via Hantzsch Condensation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing 4-(1-methyl-1H-indol-3-yl)thiazol-2-amine and its derivatives using the Hantzsch Thiazole Synthesis . The reaction involves the condensation of 2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one (an


-haloketone) with thiourea or substituted thioamides.

Why this matters: The indole-thiazole hybrid scaffold is a privileged structure in medicinal chemistry, exhibiting potent antimicrobial (MRSA), anticancer, and anti-inflammatory properties [1]. The N-methyl group on the indole enhances lipophilicity and metabolic stability compared to the NH-free parent compounds.

Scientific Principles & Mechanism[1][2]

The Hantzsch Condensation Logic

The Hantzsch synthesis is a bimolecular condensation that constructs a 1,3-thiazole ring.[1] The reaction is thermodynamically driven by the formation of the stable aromatic thiazole system.

Mechanistic Pathway:

  • S-Alkylation: The sulfur atom of the thiourea (nucleophile) attacks the

    
    -carbon of the bromoketone (electrophile), displacing the bromide ion (
    
    
    
    reaction). This forms an acyclic isothiouronium intermediate.
  • Cyclization: The nitrogen of the amidine moiety attacks the carbonyl carbon.

  • Dehydration: Loss of a water molecule drives aromatization, yielding the final thiazole ring.

Reaction Pathway Diagram

The following diagram illustrates the critical intermediates and electron flow required for successful synthesis.

HantzschMechanism Start Reactants (Bromoketone + Thiourea) Inter1 Intermediate 1 (S-Alkylation) Start->Inter1 SN2 Attack (S on CH2) Inter2 Intermediate 2 (Cyclization/Hemiaminal) Inter1->Inter2 Intramolecular N-Attack Product Final Product (4-(Indolyl)thiazole) Inter2->Product - H2O (Dehydration) Byproduct Byproducts (HBr + H2O) Inter2->Byproduct

Caption: Logical flow of the Hantzsch condensation from reactants to the aromatized thiazole scaffold.

Experimental Protocol

Materials & Reagents
ReagentRolePurity Grade
This compound Substrate (

-haloketone)
>97% HPLC
Thiourea NucleophileACS Reagent
Ethanol (Absolute) SolventAnhydrous
Sodium Bicarbonate (

)
Neutralizing AgentPowder
Ethyl Acetate/Hexane PurificationHPLC Grade
Step-by-Step Procedure

Note: This protocol is scaled for 1.0 mmol. Adjust linearly for scale-up.

Step 1: Reaction Setup

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve This compound (252 mg, 1.0 mmol) in absolute ethanol (10 mL).

  • Add thiourea (76 mg, 1.0 mmol) to the solution. Note: A slight excess (1.1 eq) of thiourea can ensure complete consumption of the bromoketone.

Step 2: Reflux & Monitoring

  • Fit the flask with a reflux condenser.[2]

  • Heat the mixture to reflux (approx. 78°C) with vigorous stirring.

  • Timepoint: The reaction typically reaches completion within 1 to 2 hours .[2]

  • Validation: Monitor via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The starting material (

    
    ) should disappear, and a new polar spot (
    
    
    
    ) should appear.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature. A precipitate (the hydrobromide salt of the thiazole) may form.

  • Neutralization: Pour the mixture into 20 mL of crushed ice/water containing saturated aqueous

    
     to neutralize the HBr byproduct and liberate the free base.
    
  • Stir for 15 minutes until the precipitate is fully formed and the pH is basic (

    
    ).
    
  • Filter the solid using a Buchner funnel and wash with cold water (

    
     mL) to remove inorganic salts.
    

Step 4: Purification

  • Recrystallization: The crude solid is typically pure enough for biological screening (>95%). For analytical purity, recrystallize from hot ethanol.

  • Drying: Dry the crystals under vacuum at 45°C for 4 hours.

Expected Results & Data Analysis

Physicochemical Properties
ParameterExpected ValueNotes
Appearance Yellow to Pale Brown SolidColor intensity depends on trace oxidation.
Yield 75% - 90%High efficiency due to thermodynamic drive.
Melting Point 180°C - 185°CSharp range indicates high purity [2].
Spectroscopic Validation (NMR)

To validate the structure, look for these diagnostic signals in


 NMR (DMSO-

):
  • Indole N-CH3: Singlet at

    
     ppm.
    
  • Thiazole C5-H: Singlet at

    
     ppm. Crucial for confirming cyclization.
    
  • Amino Group (

    
    ):  Broad singlet at 
    
    
    
    ppm (exchangeable with
    
    
    ).
  • Indole C2-H: Singlet at

    
     ppm.
    

Troubleshooting & Optimization

Common Failure Modes
  • Issue: Sticky gum formation instead of precipitate.

    • Cause: Incomplete neutralization or impurities in the starting bromoketone.

    • Solution: Triturate the gum with diethyl ether or cold ethanol to induce crystallization. Ensure the bromoketone is fresh (it degrades/polymerizes over time).

  • Issue: Low Yield.

    • Cause: Hydrolysis of the bromoketone before reaction.

    • Solution: Ensure ethanol is anhydrous. Add the bromoketone after the thiourea is dissolved if using a different solvent system.

Reaction Workflow Diagram

Workflow Step1 Dissolve Bromoketone + Thiourea in Ethanol Step2 Reflux 1-2 Hours (Monitor TLC) Step1->Step2 Decision Complete? Step2->Decision Decision->Step2 No (Continue Heating) Step3 Pour into Ice/NaHCO3 Decision->Step3 Yes Step4 Filter & Wash Precipitate Step3->Step4 Step5 Recrystallize (EtOH) Step4->Step5

Caption: Operational workflow for the synthesis and isolation of the target thiazole.

Safety & Handling

  • 
    -Haloketones:  The starting material (this compound) is a potent lachrymator  and skin irritant. Handle only in a fume hood.
    
  • Thiourea: Suspected carcinogen/teratogen. Avoid dust inhalation; wear N95 or P100 respiratory protection if weighing large quantities.

References

  • Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new 4-hetarylthiazoles. European Journal of Medicinal Chemistry, 45(9), 3692-3701.

  • Kashyap, S.J., et al. (2012). Synthesis of 4-(1-methyl-1H-indol-3-yl)thiazol-2-amine derivatives and their biological evaluation. Journal of Heterocyclic Chemistry, 49, 123-128.

  • Organic Chemistry Portal. (n.d.). Hantzsch Thiazole Synthesis. Organic Chemistry Portal.

  • BenchChem. (2025).[2] Application Notes and Protocols: Hantzsch Thiazole Synthesis. BenchChem Application Library.

Sources

preparation of indole-based kinase inhibitors using 2-bromoacetyl-N-methylindole

Author: BenchChem Technical Support Team. Date: February 2026

Protocol: Hantzsch Cyclization of 2-Bromoacetyl-N-methylindole

Abstract

This application note details the synthetic protocol for constructing indole-thiazole hybrid kinase inhibitors using 2-bromoacetyl-N-methylindole as a linchpin intermediate. Indole-based scaffolds are privileged structures in kinase drug discovery, often functioning as ATP-competitive (Type I) inhibitors. This guide focuses on the Hantzsch Thiazole Synthesis , a robust and regioselective method to fuse the indole core with a thiazole moiety, creating a biaryl system capable of high-affinity interactions within the kinase hinge region. We provide a step-by-step methodology, safety considerations for handling


-haloketones, and structural characterization data for a representative inhibitor.
Scientific Background & Mechanism[1][2][3][4]
2.1 The Indole-Thiazole Scaffold in Kinase Inhibition

Protein kinases catalyze the transfer of the


-phosphate from ATP to protein substrates. Most small-molecule inhibitors target the ATP-binding pocket.
  • Indole Core: Mimics the purine ring of ATP, forming hydrogen bonds with the "hinge region" of the kinase (e.g., residues like Met790 in EGFR or Thr315 in Abl).

  • Thiazole Moiety: Acts as a spacer and pharmacophore, often extending into the hydrophobic back pocket or solvent-exposed regions to improve selectivity.

  • 2-Position Substitution: Unlike the natural 3-substituted indoles (e.g., tryptophan), 2-substituted indoles provide a linear geometry often required for Type II inhibition or specific Type I binding modes (similar to the geometry in drugs like Sunitinib or Dasatinib ).

2.2 Synthetic Strategy: The Hantzsch Cyclization

The reaction utilizes 2-bromoacetyl-N-methylindole (an


-bromoketone) and a thioamide/thiourea derivative.
  • Nucleophilic Attack: The sulfur atom of the thiourea attacks the

    
    -carbon of the bromoketone (
    
    
    
    ).
  • Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon.

  • Dehydration: Loss of water drives aromatization to form the thiazole ring.

ReactionMechanism Reagent1 2-Bromoacetyl- N-methylindole Intermediate S-Alkylated Intermediate Reagent1->Intermediate SN2 Attack (S -> C-Br) Reagent2 Thiourea / Thioamide (R-CS-NH2) Reagent2->Intermediate Product Indole-Thiazole Hybrid Inhibitor Intermediate->Product Cyclization & Dehydration (- H2O, - HBr)

Figure 1: Mechanistic pathway of the Hantzsch Thiazole Synthesis.

Experimental Protocol

Model Reaction: Synthesis of 4-(1-methyl-1H-indol-2-yl)-N-phenylthiazol-2-amine (Probe Compound A). Objective: To couple the indole core with a phenyl-amino thiazole tail, mimicking the "head-and-tail" architecture of SRC/Abl inhibitors.

3.1 Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
2-Bromoacetyl-1-methylindole 252.111.0Electrophile (Scaffold)
N-Phenylthiourea 152.221.1Nucleophile (Thiazole precursor)
Ethanol (Absolute) -SolventReaction Medium
Triethylamine (Et3N) 101.191.2Base (HBr Scavenger)
Ethyl Acetate / Hexanes --Purification
3.2 Safety: Handling

-Haloketones
  • Hazard: 2-Bromoacetyl-N-methylindole is a potent lachrymator (tear gas agent) and skin irritant. It can cause severe eye and respiratory irritation.

  • Control: All weighing and transfers must be performed in a functioning fume hood .

  • PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.

  • Neutralization: Quench spills with dilute aqueous ammonia or sodium thiosulfate.

3.3 Step-by-Step Procedure

Step 1: Reaction Setup

  • In a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 2-bromoacetyl-1-methylindole (252 mg, 1.0 mmol) in absolute ethanol (10 mL).

    • Note: The solution may be slightly yellow. If dark brown, the reagent may have degraded; check purity by TLC.

  • Add N-phenylthiourea (167 mg, 1.1 mmol) in one portion.

  • Attach a reflux condenser.

Step 2: Cyclization

  • Heat the reaction mixture to reflux (78 °C) with stirring.

  • Monitor by TLC (System: 30% EtOAc in Hexanes).

    • Starting Material Rf: ~0.6 (Bromoacetyl indole).

    • Product Rf: ~0.4 (Fluorescent under UV).

  • Reaction is typically complete within 2–4 hours . A precipitate (the HBr salt of the product) often forms during reflux.

Step 3: Workup & Free Basing

  • Cool the mixture to room temperature.

  • Filtration (Option A - High Purity): If heavy precipitation occurs, filter the solid. Wash with cold ethanol (2 x 5 mL). This is the HBr salt.

  • Free Basing: Suspend the solid in EtOAc (20 mL) and wash with saturated aqueous

    
     (20 mL). Separate the organic layer, dry over 
    
    
    
    , and concentrate.
  • Column Chromatography (Option B): If no precipitate forms, concentrate the ethanol in vacuo. Redissolve the residue in DCM and purify via silica gel chromatography (Gradient: 0-40% EtOAc/Hexane).

Step 4: Crystallization

  • Recrystallize the final product from hot Ethanol/Water or Methanol to obtain analytical grade material (usually yellow needles).

Data Analysis & Validation

The synthesized inhibitor should be validated using NMR and Mass Spectrometry.

Signal (1H NMR, 400 MHz, DMSO-d6)AssignmentDiagnostic Feature

10.20 (s, 1H)
-NHExchangeable (disappears with

).

7.30 (s, 1H)
Thiazole C5-HKey Indicator: Confirms ring closure.

3.95 (s, 3H)
N-CH3Indole methyl group.
Absence of

4.60-4.80
-CH2BrConfirms consumption of starting material.

Interpretation:

  • The disappearance of the methylene singlet (

    
    -protons to carbonyl/bromide) at ~4.6 ppm and the appearance of the aromatic thiazole singlet at ~7.3 ppm confirms successful Hantzsch cyclization.
    
Troubleshooting & Optimization
IssueProbable CauseSolution
Low Yield / Tar Formation Decomposition of bromoacetyl reagent.Reagent is light/heat sensitive. Use fresh reagent or recrystallize precursor before use.
Incomplete Reaction Steric hindrance on thiourea.Switch solvent to DMF and heat to 100 °C. Add catalytic NaI (Finkelstein condition).
Product is Sticky/Oil Trapped solvent or impurities.Triturate with cold diethyl ether or pentane to induce solidification.
Regioselectivity Issues N-alkylation vs S-alkylation.Hantzsch is highly selective for S-alkylation. If N-alkylation is observed (rare), ensure neutral conditions (avoid strong bases initially).
Workflow Visualization

Workflow Start Start: 2-Bromoacetyl-N-methylindole + N-Phenylthiourea Reflux Reflux in Ethanol (2-4 Hours, 78°C) Start->Reflux Check TLC Check (Disappearance of SM) Reflux->Check Check->Reflux Incomplete Workup Precipitation or Solvent Evaporation Check->Workup Complete Base Free Basing (NaHCO3 Wash) Workup->Base Purify Recrystallization (EtOH) or Flash Column Base->Purify Final Pure Indole-Thiazole Inhibitor Purify->Final

Figure 2: Experimental workflow for the synthesis of Indole-Thiazole kinase inhibitors.

References
  • Gomha, S. M., et al. (2023).[4] "Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents." ACS Omega. Available at: [Link]

  • Asati, V., et al. (2022). "Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer." Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Organic Syntheses. "1-Methylindole Preparation." Org.[2][5][6][7][8] Synth. 1974, 54, 58. Available at: [Link]

Sources

Application Note: 1H NMR Analysis for Structural Verification of Products from 2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one is a pivotal electrophilic building block in medicinal chemistry, enabling the introduction of the substituted indole-3-yl-acetyl scaffold into a diverse range of molecular architectures. The high reactivity of the α-bromoketone moiety allows for facile nucleophilic substitution reactions, which are fundamental in the synthesis of novel therapeutic agents.[1] This application note provides a comprehensive guide to the use of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous structural verification of products derived from these reactions. We present a detailed, field-tested protocol for a representative nucleophilic substitution reaction and offer an in-depth analysis of the spectral transformations observed, ensuring researchers can confidently confirm reaction outcomes and product identity.

The Starting Material: Properties and Reactivity of an α-Bromoketone

This compound belongs to the class of α-haloketones. The presence of the electron-withdrawing carbonyl group significantly activates the adjacent carbon-bromine bond towards nucleophilic attack, making it an excellent electrophile for S_N2 reactions.[1] The indole core, a privileged structure in drug discovery, coupled with this reactive handle, makes the compound a valuable precursor for synthesizing compounds with potential biological activity.

The key reactive site is the methylene group (—CH₂Br) alpha to the carbonyl. Nucleophiles will attack this carbon, displacing the bromide ion, which is a good leaving group. Successful reaction is therefore contingent on the formation of a new bond at this position.

Protocol for a Representative S_N2 Reaction: Synthesis of 1-(1-methyl-1H-indol-3-yl)-2-morpholinoethan-1-one

This protocol details the reaction of the title α-bromoketone with morpholine, a common secondary amine, to yield a tertiary aminoketone.

Materials:

  • This compound

  • Morpholine (≥99%)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq). This base is crucial for scavenging the HBr generated during the reaction, preventing the protonation and deactivation of the nucleophile (morpholine). Add morpholine (1.2 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting material.

  • Workup: Once the reaction is complete, filter the mixture to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic impurities) and brine (to reduce the water content in the organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by column chromatography on silica gel.

¹H NMR Sample Preparation and Data Acquisition

A high-quality spectrum is essential for accurate analysis.

Protocol:

  • Sample Preparation: Weigh approximately 5-10 mg of the purified product.[2] Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) in a clean NMR tube.[2] CDCl₃ is an excellent choice for many neutral organic molecules due to its good solubilizing power and relatively clean spectral window.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer. Optimize the magnetic field homogeneity by shimming the instrument. This step is critical for achieving sharp, well-resolved peaks.[2]

  • Data Acquisition: Acquire the ¹H NMR spectrum. For a standard sample of this concentration, 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.[2]

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and integrate the peaks. Reference the spectrum by setting the TMS peak to 0.00 ppm.[3]

In-Depth ¹H NMR Spectral Analysis

The core of product verification lies in comparing the ¹H NMR spectrum of the product to that of the starting material. The key is to identify the disappearance of a key signal and the appearance of new, characteristic signals.

Characteristic Signals of the Starting Material

The ¹H NMR spectrum of this compound exhibits key signals that serve as a baseline.

Proton AssignmentApprox. Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Indole Aromatic (H4-H7)7.20 - 8.40Multiplet (m)4HProtons on the benzene portion of the indole ring.[4]
Indole H2~8.20Singlet (s)1HDeshielded proton at the 2-position of the indole ring.
CH₂-Br ~4.50 Singlet (s) 2H Diagnostic signal for the α-bromomethylene protons. Deshielded by both the adjacent carbonyl and the electronegative bromine atom. [5]
N-CH₃~3.85Singlet (s)3HProtons of the methyl group attached to the indole nitrogen.
Spectral Transformation: Confirming Product Formation

The most definitive evidence of a successful reaction is the complete disappearance of the singlet at ~4.50 ppm corresponding to the CH₂-Br protons. In its place, new signals corresponding to the introduced morpholine moiety and the newly formed CH₂-N group will appear.

Detailed Peak Assignment for the Product: 1-(1-methyl-1H-indol-3-yl)-2-morpholinoethan-1-one

The following table outlines the expected signals for the aminoketone product.

Proton AssignmentApprox. Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Indole Aromatic (H4-H7)7.20 - 8.40Multiplet (m)4HUnchanged from starting material.
Indole H2~8.15Singlet (s)1HMinor shift from starting material.
N-CH₃~3.85Singlet (s)3HUnchanged from starting material.
CO-CH₂-N ~3.80 Singlet (s) 2H Key new signal. These methylene protons are now adjacent to a nitrogen and a carbonyl group.
Morpholine (-CH₂-O-)~3.70Triplet (t)4HProtons adjacent to the oxygen atom in the morpholine ring.
Morpholine (-CH₂-N-)~2.60Triplet (t)4HProtons adjacent to the nitrogen atom in the morpholine ring.[6]

Workflow and Data Interpretation Summary

The logical flow from reaction to structural confirmation is a self-validating system.

G cluster_0 Experimental Workflow cluster_1 Data Analysis & Verification A 1. S_N2 Reaction (α-Bromoketone + Nucleophile) B 2. Workup & Purification A->B C 3. NMR Sample Preparation B->C D 4. ¹H NMR Data Acquisition C->D E Identify Starting Material Signal (e.g., -CH₂Br at ~4.50 ppm) D->E F Identify Product Signals (e.g., -CH₂-Nuc at ~3.80 ppm + Nucleophile signals) D->F G Confirmation Check: - Is -CH₂Br signal absent? - Are new signals present? E->G F->G H Structure Verified G->H Yes I Incomplete Reaction or Side Product Formation G->I No

Caption: Experimental and analytical workflow for reaction verification.

The molecular structure of the product with key protons labeled provides a clear reference for spectral assignment.

Caption: Structure of 1-(1-methyl-1H-indol-3-yl)-2-morpholinoethan-1-one with key proton groups highlighted.

Troubleshooting

  • Incomplete Reaction: The ¹H NMR spectrum will show signals for both the starting material (CH₂-Br at ~4.50 ppm) and the product. The integration ratio between these peaks can be used to estimate the conversion percentage.

  • Broad -OH or -NH Signals: If the nucleophile has exchangeable protons (e.g., a primary amine), these signals may appear as broad singlets and may not show clear coupling. Their chemical shift can also be highly dependent on concentration and solvent.[7]

  • Unexpected Signals: The presence of unexpected signals may indicate side product formation or impurities from the reaction or workup. Common impurities include residual solvents like ethyl acetate or hexane.[8]

Conclusion

¹H NMR spectroscopy is an indispensable tool for the rapid and reliable characterization of products synthesized from this compound. By focusing on the disappearance of the characteristic α-bromomethylene signal and the concurrent appearance of new signals corresponding to the successfully installed nucleophile, researchers can unequivocally validate the outcome of their synthetic efforts. This application note provides the necessary protocols and interpretative framework to apply this analysis with confidence in a drug discovery and development setting.

References

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Available at: [Link]

  • Reddit. (2023). Reasonable mechanism for conversion of 2-methylbut-3-en-2-ol to 1-Bromo-3-methylbut-2-ene. Available at: [Link]

  • ResearchGate. (2011). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Available at: [Link]

  • SpectraBase. 1-[5-hydroxy-2-methyl-1-(3-methylphenyl)-1H-indol-3-yl]ethanone - Optional[1H NMR] - Spectrum. Available at: [Link]

  • National Institutes of Health (NIH). (2021). Synthetic Access to Aromatic α-Haloketones. Available at: [Link]

  • National Institutes of Health (NIH). 2-amino-1-(1H-indol-3-yl)ethan-1-one hydrochloride. PubChem. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • National Institutes of Health (NIH). 2-Bromo-1-methyl-1H-indole. PubChem. Available at: [Link]

  • University of Pretoria. (2019). Nucleophilic substitution reactions of α-haloketones: A computational study. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. Some New 2-Amino-4-(N-substituted-1H- indol - 3-yl) thiophene-3- carbonitriles and their Antimicrobial Properties. Available at: [Link]

  • National Institutes of Health (NIH). (2021). The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). Available at: [Link]

  • ACS Publications. (2017). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. Available at: [Link]

  • YouTube. (2016). Simply Mechanisms 5: SN1. Reaction of 2-bromo-2-methylpropane with aqueous KOH. Available at: [Link]

  • The Royal Society of Chemistry. (2017). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. Available at: [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Available at: [Link]

  • PubliCatt. (2023). Synthesis of 3-substituted 2,3-dihydropyrazino[1,2-a]indol-4(1H)-ones by sequential reactions of 2-indolylmethyl acetates with. Available at: [Link]

  • University of Regensburg. Chemical shifts. Available at: [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. Available at: [Link]

  • JEOL Ltd. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available at: [Link]

  • University of California, Los Angeles (UCLA). Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
  • Asian Journal of Organic & Medicinal Chemistry. (2017). A Facile and Rapid Synthesis of α-Bromoacetophenones Using Ultrasound Waves. Available at: [Link]

  • National Institutes of Health (NIH). 2-Bromo-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-one. Available at: [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to ensure the successful and efficient synthesis of your target compound.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved via the α-bromination of the precursor, 1-(1-methyl-1H-indol-3-yl)ethan-1-one. This reaction, while straightforward in principle, is often accompanied by the formation of various side products that can complicate purification and reduce the overall yield. Understanding the mechanistic pathways leading to these impurities is crucial for optimizing the reaction conditions and obtaining a high-purity final product.

This guide will address the most frequently encountered issues, from incomplete reactions and over-bromination to unexpected side products arising from the inherent reactivity of the indole nucleus.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is formatted in a question-and-answer style to directly address specific problems you may encounter in the laboratory.

Question 1: My reaction is incomplete, and I still have a significant amount of starting material (1-(1-methyl-1H-indol-3-yl)ethan-1-one) remaining. What could be the cause?

Answer:

Several factors can contribute to an incomplete reaction:

  • Insufficient Brominating Agent: Ensure you are using at least one molar equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine). For α-bromination of ketones, a slight excess (1.05-1.1 equivalents) is often employed to drive the reaction to completion.[1][2]

  • Inadequate Activation: The α-bromination of ketones can be catalyzed by acid or a radical initiator.[2] If using NBS, a catalytic amount of a radical initiator like benzoyl peroxide or AIBN, or irradiation with a UV lamp, may be necessary. For reactions with elemental bromine, an acidic catalyst is often employed.

  • Low Reaction Temperature: While lower temperatures can improve selectivity, they can also decrease the reaction rate. If the reaction is sluggish, a modest increase in temperature may be required. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to find the optimal balance.

  • Improper Solvent: The choice of solvent can significantly impact the reaction. Non-polar solvents like carbon tetrachloride or dichloromethane are commonly used.

Question 2: I am observing a second, less polar spot on my TLC that is not the starting material or the desired product. What is this likely to be?

Answer:

This is a classic sign of over-bromination. The most probable side product is the 2,2-dibromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one .

  • Causality: The formation of the monobrominated product activates the remaining α-proton, making it susceptible to a second bromination, especially if there is a localized excess of the brominating agent.

  • Preventative Measures:

    • Slow Addition: Add the brominating agent dropwise or in small portions over an extended period. This maintains a low concentration of the brominating agent in the reaction mixture.

    • Vigorous Stirring: Ensure efficient mixing to prevent localized high concentrations of the brominating agent.

    • Precise Stoichiometry: Use a minimal excess of the brominating agent.

Question 3: My purified product shows unexpected peaks in the aromatic region of the 1H NMR spectrum. What could be the origin of these impurities?

Answer:

This suggests that bromination has occurred on the indole ring itself, a common side reaction in indole chemistry. The indole nucleus is electron-rich and susceptible to electrophilic attack.

  • Likely Side Products:

    • 2-bromo-1-(5-bromo-1-methyl-1H-indol-3-yl)ethan-1-one: Bromination at the C5 position is a common outcome in electrophilic substitution of indoles.

    • 2-bromo-1-(2-bromo-1-methyl-1H-indol-3-yl)ethan-1-one: While the C3 position is the most nucleophilic, substitution at C2 can also occur.

  • Mechanistic Insight: The acetyl group at the C3 position is deactivating, which can direct electrophilic substitution to other positions on the indole ring.

  • Control Strategies:

    • Use of NBS: N-Bromosuccinimide is generally a milder and more selective brominating agent for α-bromination of ketones compared to elemental bromine, which can reduce the extent of ring bromination.[1]

    • Reaction Conditions: Running the reaction at lower temperatures and in the dark can help to suppress electrophilic aromatic substitution.

Question 4: Upon adding a basic workup solution, I noticed a significant decrease in the yield of my desired product. What could be happening?

Answer:

The presence of a base can induce a Favorskii rearrangement of the α-bromo ketone, leading to the formation of a carboxylic acid derivative. This is a well-documented reaction for α-halo ketones.[3][4][5][6][7]

  • Mechanism: The base abstracts the α-proton on the other side of the carbonyl group, leading to the formation of a cyclopropanone intermediate, which is then attacked by a nucleophile (e.g., hydroxide or alkoxide) to yield a rearranged carboxylic acid or ester.

  • Mitigation:

    • Avoid Strong Bases: Use a mild, non-nucleophilic base for quenching if necessary (e.g., a saturated solution of sodium bicarbonate).

    • Aqueous Workup: A simple water wash followed by a brine wash is often sufficient to remove most acidic byproducts without inducing the rearrangement.

Question 5: My product seems to be degrading during purification by column chromatography on silica gel. Why is this happening?

Answer:

This compound can be sensitive to both acidic and nucleophilic conditions.

  • Acid-Catalyzed Decomposition: Silica gel is slightly acidic and can promote the decomposition of sensitive compounds. This can include hydrolysis to the corresponding α-hydroxy ketone or other uncharacterized degradation pathways.

  • Nucleophilic Attack: If a nucleophilic solvent like methanol is used in the eluent, it can displace the bromide, leading to the formation of the corresponding α-methoxy ketone.

  • Recommendations for Purification:

    • Neutralized Silica: Use silica gel that has been washed with a dilute solution of a non-nucleophilic base (e.g., triethylamine in hexane) and then dried thoroughly.

    • Rapid Chromatography: Do not let the compound sit on the column for an extended period.

    • Non-Nucleophilic Solvents: Use a solvent system such as hexane/ethyl acetate or dichloromethane/hexane. Avoid alcoholic solvents.

    • Recrystallization: If possible, recrystallization is a milder purification method that can often provide high-purity material without the risk of on-column decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most frequently encountered side products are:

  • Unreacted Starting Material: 1-(1-methyl-1H-indol-3-yl)ethan-1-one

  • α,α-Dibrominated Product: 2,2-dibromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one

  • Ring-Brominated Products: Such as 2-bromo-1-(5-bromo-1-methyl-1H-indol-3-yl)ethan-1-one.

  • Hydrolysis Product: 2-hydroxy-1-(1-methyl-1H-indol-3-yl)ethan-1-one, especially during workup or purification.

  • Favorskii Rearrangement Product: (1-methyl-1H-indol-3-yl)acetic acid or its ester derivative if a basic workup with hydroxide or alkoxide is used.[3][4][5][6][7]

Side Product Formation Condition Control Measure
Unreacted Starting MaterialIncomplete reactionUse slight excess of brominating agent, optimize temperature and reaction time.
2,2-dibromo-1-(1-methyl-1H-indol-3-yl)ethan-1-oneExcess brominating agent, poor mixingSlow addition of brominating agent, vigorous stirring, precise stoichiometry.
Ring-Brominated IndolesHarsh brominating conditionsUse a milder brominating agent (NBS), lower reaction temperature.
2-hydroxy-1-(1-methyl-1H-indol-3-yl)ethan-1-onePresence of water during workup or on silica gelAnhydrous conditions, careful workup, neutralized silica for chromatography.[8][9][10]
Favorskii Rearrangement ProductsBasic workup (e.g., NaOH, NaOMe)Avoid strong, nucleophilic bases during workup.[3][4][5][6][7]

Q2: What is the recommended brominating agent for this synthesis?

A2: N-Bromosuccinimide (NBS) is generally the preferred reagent for the α-bromination of ketones in a laboratory setting.[1] It is a crystalline solid that is easier and safer to handle than liquid bromine. It often provides higher selectivity for α-bromination over aromatic bromination, especially in non-polar solvents.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting material, the product, and potential side products (e.g., a mixture of hexane and ethyl acetate). The product, being more halogenated, will typically have a slightly higher Rf value than the starting material. The dibrominated product will have an even higher Rf.

Experimental Protocols

Protocol 1: α-Bromination using N-Bromosuccinimide (NBS)

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 1-(1-methyl-1H-indol-3-yl)ethan-1-one (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Benzoyl peroxide (catalytic amount, ~0.02 eq)

  • Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Dissolve 1-(1-methyl-1H-indol-3-yl)ethan-1-one in CCl₄ or DCM in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add NBS and a catalytic amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Visualizing Reaction Pathways

Main Reaction and Key Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 1-(1-methyl-1H-indol-3-yl)ethan-1-one B This compound (Desired Product) A->B  NBS, initiator (α-bromination) D Ring-Brominated Product A->D Electrophilic Attack on Ring C 2,2-dibromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one (Over-bromination) B->C Excess NBS E Favorskii Rearrangement Product B->E Base (e.g., NaOH) F Hydrolysis Product B->F H₂O, acid/base

Caption: Reaction scheme showing the desired α-bromination and major side reactions.

Troubleshooting Logic Flow

G cluster_yield Low Yield cluster_purity Impurity Detected start Reaction Issue Observed q1 Incomplete Reaction? start->q1 q2 Unexpected TLC spot? start->q2 q3 NMR impurities? start->q3 q4 Product loss in workup? start->q4 s1 Increase brominating agent Optimize temperature/time q1->s1 s2 Check for over-bromination (dibromo product). Improve mixing, slow addition. q2->s2 s3 Check for ring bromination. Use milder conditions. q3->s3 s4 Suspect Favorskii rearrangement. Avoid strong bases. q4->s4

Caption: A troubleshooting flowchart for common issues in the synthesis.

References

  • Favorskii Rearrangement - SynArchive. (n.d.). Retrieved February 23, 2026, from [Link]

  • Somei, M., & Natsume, M. (1997). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides. The Journal of Organic Chemistry, 62(23), 7969–7975.
  • Name Reactions in Organic Synthesis. (n.d.). Cambridge University Press.
  • PubChem. (n.d.). 1-(3-Bromo-1H-indol-1-yl)ethan-1-one. Retrieved February 23, 2026, from [Link]

  • Hino, T., & Nakagawa, M. (1977). Bromination of 3-Substituted Indoles. Isolation and Properties of 3-Bromoindolenines. Heterocycles, 6(1), 745-749.
  • Wikipedia. (2023, December 29). Favorskii rearrangement. In Wikipedia. [Link]

  • Professor Dave Explains. (2022, January 26). Favorskii Rearrangement [Video]. YouTube. [Link]

  • Lin, S., et al. (2019). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules, 24(4), 696.
  • PubChem. (n.d.). 2-bromo-1-(2-methyl-1h-indol-3-yl)ethan-1-one. Retrieved February 23, 2026, from [Link]

  • Sharma, P., et al. (2017). A Facile, Efficient, Environmentally Benign Protocol for Rapid Synthesis of α-Bromoacetophenones. Asian Journal of Organic & Medicinal Chemistry, 2(4), 116-121.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Bromo-1-furan-2-yl-ethanone.
  • PubChem. (n.d.). 1-(1-Methyl-1H-indol-3-yl)ethanone. Retrieved February 23, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). The hydrolysis of 2-bromo-2-methylpropane. Retrieved February 23, 2026, from [Link]

  • Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. International Journal of Drug Delivery Technology, 13(3).
  • Vedantu. (2024, July 2). The hydrolysis of 2bromo3methyl butane by SN1 mechanism class 12 chemistry CBSE. Retrieved from [Link]

  • PW Solutions. (2022, October 17). Hydrolysis of 2-bromo-3-methylbutane gives the major product. [Video]. YouTube. [Link]

  • Kavanagh, P. V., et al. (2017). Organic impurity profiling of methylone and intermediate compounds synthesized from catechol. Drug Testing and Analysis, 9(3), 377-389.
  • Galligan, M. J., Akula, R., & Ibrahim, H. (2014). Unified Strategy for Iodine(III)-Mediated Halogenation and Azidation of 1,3-Dicarbonyl Compounds. Organic Letters, 16(3), 600–603.

Sources

purification challenges with bromoacetylindole compounds

Author: BenchChem Technical Support Team. Date: February 2026

The "Ticking Clock" of Bromoacetylindoles

Welcome to the Technical Support Center. If you are reading this, you are likely staring at a TLC plate with a streak of degradation or a flask of material that has turned from a pristine solid into a dark oil.

Bromoacetylindoles are bifunctional electrophiles . They possess an electron-rich indole ring (prone to acid-catalyzed dimerization) and a highly reactive


-haloketone tail (prone to nucleophilic attack, hydrolysis, and photolysis). In isolation, these groups are manageable.[1] Together, they create a compound that is chemically "schizophrenic"—sensitive to both acids and bases.

This guide replaces standard operating procedures with a causal troubleshooting system . We do not just tell you what to do; we explain why your compound is degrading so you can arrest the process.

Part 1: The Root Cause (Synthesis & Quench)

The Critical Failure Point: Most purification issues are actually workup issues. If you quench a Friedel-Crafts reaction incorrectly, you generate impurities that catalyze degradation during purification.

The "Goldilocks" Quench Protocol
  • The Trap: Indoles polymerize in strong acid.

    
    -Bromoketones undergo Favorskii rearrangement or hydrolysis in strong base.
    
  • The Solution: You must maintain a pH window of 4.0 – 6.0 during the quench.

Step-by-Step Protocol:

  • Cool Down: Chill the reaction mixture (usually in DCM or DCE) to 0°C.

  • The Inverse Quench: Do not add water to the acid chloride/Lewis acid mixture. Pour the reaction mixture slowly into a vigorously stirred slurry of ice and Sodium Acetate (NaOAc) .

    • Why? NaOAc buffers the HCl generated from the hydrolysis of excess Lewis acid (e.g., AlCl3, BBr3), preventing the pH from crashing below 2.

  • Rapid Phase Cut: Separate layers immediately. Do not let the organic layer sit in contact with the aqueous phase.

  • The Brine Wash: Wash once with brine to remove residual Lewis acids.

  • Drying: Use

    
     (neutral), not 
    
    
    
    (slightly acidic/Lewis acidic character can sometimes promote degradation on sensitive substrates).

Part 2: Purification — The Fork in the Road

Rule of Thumb: If your crude purity is


 (by NMR), Recrystallize . If 

, Chromatography (with extreme caution).
Option A: Recrystallization (Recommended)

Chromatography exposes your compound to silica (acidic) and concentrates it in solution (promoting bimolecular reactions). Recrystallization avoids both.

Solvent Selection Logic:

  • Avoid: Alcohols (MeOH, EtOH). At boiling points, these can displace the bromine (

    
    ) to form alkoxy-acetylindoles.
    
  • Avoid: Amines (Pyridine,

    
    ). These will instantly form quaternary ammonium salts.
    
  • Preferred System: Toluene or DCM/Hexanes .

Protocol:

  • Dissolve crude solid in minimum boiling Toluene (or DCM).

  • If using DCM, slowly add Hexanes until turbidity persists.

  • Cool slowly to RT, then to 4°C.

  • Crucial Step: Wash the filter cake with cold Hexanes, not the mother liquor.

Option B: Flash Chromatography (The Danger Zone)

If you must run a column, you are fighting the acidity of the silica gel (


).

The "Neutralized" Silica Hack:

  • Standard advice: "Add 1% Triethylamine to the mobile phase."

  • Senior Scientist Warning:DO NOT DO THIS. Triethylamine will react with the

    
    -bromo group.
    
  • Correct Modification: Pre-wash the silica column with 1% Acetone in Hexanes or simply run the column fast.

  • Stationary Phase: If available, use Neutral Alumina instead of Silica. It is far more forgiving to acid-sensitive indoles.

Part 3: Decision Logic & Workflow (Visualization)

The following diagram outlines the critical decision pathways to prevent product loss.

G Start Crude Reaction Mixture (Friedel-Crafts) Quench Quench: Ice/NaOAc Slurry (Target pH 4-6) Start->Quench Pour into Cold Buffer Analyze Analyze Purity (H-NMR) Quench->Analyze Workup & Dry Decision Purity > 85%? Analyze->Decision Recryst Recrystallization (Toluene or DCM/Hex) Decision->Recryst Yes (Preferred) Column Flash Chromatography (Neutral Alumina or Fast Silica) Decision->Column No (High Risk) Success Pure Bromoacetylindole (Store -20°C, Dark) Recryst->Success Filter & Wash Column->Success Fast Elution Fail Degradation / Tar Column->Fail Slow Elution / Acidic Silica

Caption: Decision matrix for purification. Note the high risk associated with chromatography vs. the stability of recrystallization.

Part 4: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product turns green/black on the column. Acid-catalyzed polymerization of the indole ring on silica.Switch to Neutral Alumina . If silica is mandatory, use a steep gradient (e.g., 0%

50% EtOAc) to elute in <10 mins.
NMR shows "doublet" of CH2 protons becoming a multiplet. Hydrolysis of the C-Br bond to C-OH (alcohol).Check your quench pH. If it was basic (

), you hydrolyzed the bromide. Ensure all glassware is bone-dry.
Sharp lachrymatory smell in the lab. Vaporization of the product.Safety Alert: These are potent lachrymators (tear gas agents). Handle only in a fume hood. Wash all glassware with dilute NaOH/EtOH to quench residue before removing from hood.
Solid turns to oil upon storage. Autocatalytic decomposition (HBr release).Store at -20°C under Argon. Add a stabilizer like copper wire or store over solid

(in a separate vial compartment) to absorb trace acid.

Part 5: Stability Mechanisms (Why is this happening?)

To truly master these compounds, you must understand the degradation pathways.

  • Photolytic Cleavage: The C-Br bond is weak (

    
    65 kcal/mol). UV light generates radicals (
    
    
    
    and
    
    
    ), leading to hydrogen abstraction and polymerization.
    • Fix: Wrap columns and flasks in aluminum foil.

  • Nucleophilic Substitution (

    
    ):  The 
    
    
    
    -carbon is highly electrophilic. Even weak nucleophiles like water (in wet solvents) or silica surface hydroxyls can displace the bromine.

ReactionPathways Substrate 3-Bromoacetylindole Hydrolysis Hydroxyacetylindole (Alcohol Impurity) Substrate->Hydrolysis + H2O / OH- Dimer Indole Dimer (Colored Tar) Substrate->Dimer + H+ / Silica

Caption: Primary degradation pathways. Acid promotes dimerization; moisture/base promotes hydrolysis.

References

  • Bergman, J., & Janosik, T. (2004). Synthetic approaches to indolocarbazoles. In Modern Indole Chemistry. Wiley-VCH. Link

    • Context: definitive grounding on indole reactivity and acid sensitivity.
  • Ottoni, O., et al. (2001).[2] Acylation of Indole under Friedel-Crafts Conditions: An Improved Method to Obtain 3-Acylindoles Regioselectively.[2]Organic Letters, 3(7), 1005–1007.[2] Link

    • Context: Optimizing the synthesis to minimize byproducts before purific
  • Pai, N. R., & Dubhashi, D. S. (2009). Synthesis of alpha-bromoacetyl derivatives of indoles.E-Journal of Chemistry. Link

    • Context: Specific protocols for bromination and handling of these lachrymatory agents.[3][4]

  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th Ed.). Butterworth-Heinemann. Link

    • Context: General solvent selection for recrystallizing alkyl halides and indoles.

Sources

stability of 2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one in polar protic vs aprotic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-2026-02-23-001

Subject: Comprehensive Guide to the Stability of 2-Bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one in Polar Protic vs. Aprotic Solvents

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This potent electrophilic building block is instrumental in the synthesis of numerous pharmacologically active molecules. However, its reactivity, particularly the lability of the α-bromo ketone moiety, presents unique stability challenges that are highly dependent on the solvent environment. This document elucidates the underlying chemical principles governing its stability and offers practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the handling, reaction, and analysis of this compound.

Q1: I'm seeing a new, more polar spot on my TLC/LC-MS analysis after dissolving my this compound in methanol for a reaction. What is this new compound?

A1: You are likely observing the product of solvolysis. In a polar protic solvent like methanol, the solvent itself can act as a nucleophile and displace the bromide, leading to the formation of 2-methoxy-1-(1-methyl-1H-indol-3-yl)ethan-1-one. This is a common degradation pathway for α-bromo ketones in alcoholic or aqueous environments. The methoxy substituent increases the polarity of the molecule, resulting in a lower Rf on TLC and a shorter retention time in reverse-phase HPLC.

Q2: My subsequent reaction yield is consistently low when I use ethanol as a solvent. I've confirmed the purity of my starting materials. What could be the issue?

A2: The low yield is almost certainly due to the degradation of your starting material via solvolysis, as described in A1. Polar protic solvents like ethanol can compete with your intended nucleophile, consuming a portion of the this compound to form the corresponding 2-ethoxy ether byproduct. To mitigate this, consider switching to a polar aprotic solvent such as Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO), which are less likely to act as nucleophiles.[1][2]

Q3: I've switched to DMF, a polar aprotic solvent, but I'm still observing a side product, especially if my reaction contains trace amounts of water. Why is this happening?

A3: While polar aprotic solvents do not directly participate in solvolysis, they are often hygroscopic and can contain trace amounts of water. Water is a nucleophile and can lead to the hydrolysis of the bromo-ketone, forming 2-hydroxy-1-(1-methyl-1H-indol-3-yl)ethan-1-one. This is particularly problematic in reactions run at elevated temperatures. It is crucial to use anhydrous solvents and run reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.

Q4: My NMR spectrum of the compound shows some degradation even after storing it as a solid at low temperatures. Is this expected?

A4: While solid-state degradation is slower, it can still occur, especially if the compound has been exposed to moisture or light. The C-Br bond in α-bromo ketones is inherently labile. For long-term storage, it is recommended to keep the solid compound in a tightly sealed container, under an inert atmosphere, and in a freezer (-20°C). Some suppliers recommend storing it sealed in dry conditions at 2-8°C. It's also good practice to re-analyze the purity of the compound before use if it has been stored for an extended period.

Q5: How can I monitor the stability of this compound in my reaction mixture?

A5: A stability-indicating HPLC method is the most robust way to monitor the degradation of your compound. A reverse-phase HPLC method, using a C18 column with a gradient elution of water and acetonitrile (often with a small amount of acid like formic or trifluoroacetic acid for better peak shape), can effectively separate the parent compound from its more polar degradation products like the hydroxy or alkoxy derivatives. For detailed guidance, refer to the "Experimental Protocol: Stability-Indicating HPLC Method" section below.

Mechanisms of Degradation: A Comparative Analysis

The stability of this compound is dictated by the nucleophilicity and protic nature of the solvent.

In Polar Protic Solvents (e.g., Methanol, Ethanol, Water)

In these solvents, the primary degradation pathway is solvolysis , which typically proceeds through an SN1-like mechanism .

  • Mechanism:

    • The polar protic solvent stabilizes the transition state and the departing bromide ion through hydrogen bonding.

    • The C-Br bond heterolytically cleaves, forming a resonance-stabilized carbocation intermediate. The proximity of the electron-rich indole ring can further stabilize this positive charge.

    • The solvent molecule (e.g., methanol) then acts as a nucleophile, attacking the carbocation.

    • A final deprotonation step yields the solvolysis product.

  • Expected Degradation Products:

    • In Methanol: 2-methoxy-1-(1-methyl-1H-indol-3-yl)ethan-1-one

    • In Water: 2-hydroxy-1-(1-methyl-1H-indol-3-yl)ethan-1-one

G

Caption: SN1-like solvolysis pathway in polar protic solvents.

In Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile)

Polar aprotic solvents do not act as nucleophiles themselves. Therefore, the compound is generally more stable in these solvents, provided they are anhydrous. Degradation in these solvents typically occurs via an SN2 mechanism if a nucleophile is present (e.g., trace water, or a nucleophilic reagent in the reaction).

  • Mechanism:

    • A nucleophile directly attacks the electrophilic carbon bearing the bromine atom in a single concerted step.

    • This backside attack leads to the displacement of the bromide ion.

  • Expected Degradation Products (with trace water):

    • 2-hydroxy-1-(1-methyl-1H-indol-3-yl)ethan-1-one

G

Caption: SN2 degradation pathway with a nucleophile.

Data Summary

Solvent Type Examples Primary Degradation Pathway Expected Major Degradation Product(s) Relative Stability of Parent Compound
Polar Protic Methanol, Ethanol, WaterSolvolysis (SN1-like)2-alkoxy or 2-hydroxy derivativesLow
Polar Aprotic DMF, DMSO, AcetonitrileSN2 (with nucleophiles)2-hydroxy derivative (if water is present)High (if anhydrous)

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[3][4]

G

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

  • Acidic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Basic Degradation:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • Neutralize with 0.1 M HCl and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Thermal Degradation:

    • Keep the solid compound in an oven at 60°C for 48 hours.

    • Dissolve and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Analysis: Analyze all samples by the stability-indicating HPLC method described below. Compare the chromatograms to a control sample (un-stressed compound) to identify degradation peaks.

Protocol 2: Stability-Indicating Reverse-Phase HPLC Method

This method is a starting point and may require optimization for specific equipment and applications.

  • Instrumentation: HPLC with a UV or Photodiode Array (PDA) detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or as determined by UV scan).

  • Injection Volume: 10 µL.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
20.01090
25.01090
25.19010
30.09010

System Suitability:

  • Tailing Factor: ≤ 2.0 for the parent compound peak.

  • Theoretical Plates: ≥ 2000 for the parent compound peak.

  • Resolution: ≥ 1.5 between the parent peak and the closest eluting degradation product.

References

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review. Retrieved from [Link]

  • Arora, P. K. (2015). Microbial Degradation of Indole and Its Derivatives. SciSpace. Retrieved from [Link]

  • Kanchanadevi, J., et al. (2014). (E)-2-Bromo-1-[2-(2-nitrostyryl)-1-phenylsulfonyl-1H-indol-3-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o149. Retrieved from [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Retrieved from [Link]

  • ResearchGate. (n.d.). Biotransformation of indole to indole-3-aldehyde (a) and indoxyl (b). Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2025, August 13). Development and Validation of Stability-Indicating RP-HPLC Methods for Pharmaceutical Drugs: A Comprehensive Review. Retrieved from [Link]

  • Journal of Chemical Health Risks. (2025, April 20). Studies in Stability Indicating Chromatographic Method Development and Validation. Retrieved from [Link]

  • HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]

  • LCGC International. (2026, February 14). Development and Validation of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • MDPI. (2024, August 1). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • Patel, M. J., et al. (2014). Development and Validation of Stability-Indicating RP-HPLC Method for Estimation of Pamabrom in Tablets. Indian Journal of Pharmaceutical Sciences, 76(3), 241–245. Retrieved from [Link]

  • Ma, J., et al. (2019). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2686. Retrieved from [Link]

  • Stoll, D. R. (2021). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? LCGC North America, 39(11), 546–551. Retrieved from [Link]

  • ResearchGate. (2018, November 1). (PDF) Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • PubMed. (2025, August 26). First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. Retrieved from [Link]

Sources

Technical Support: 1-Methyl-1H-Indole Stability & Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-NME-STAB-001 Subject: Prevention of Unwanted N-Dealkylation During Synthetic Transformations Status: Open Assigned Specialist: Senior Application Scientist, Chemical Synthesis Division

Executive Summary

The N-methyl group on 1-methyl-1H-indole is kinetically robust due to the aromatic delocalization of the nitrogen lone pair into the indole ring. Unlike aliphatic amines, the indole nitrogen is poorly nucleophilic (


 of conjugate acid 

), making

-dealkylation thermodynamically unfavorable under standard conditions.

However, unwanted


-dealkylation  typically occurs via three specific "danger" pathways:
  • Oxidative Single Electron Transfer (SET): Generation of a radical cation at C2/C3 or N, leading to an iminium intermediate.

  • Harsh Lewis Acid Coordination: Extreme temperatures with reagents like

    
     or 
    
    
    
    .
  • Nucleophilic Displacement: High-temperature

    
     attack by strong nucleophiles (e.g., thiolates) in polar aprotic solvents.
    

This guide provides the protocols to ensure chemoselectivity, specifically when performing reactions on other functional groups (e.g., O-demethylation, formylation) while preserving the


-methyl motif.

Module 1: Chemoselective O-Demethylation (The Protocol)

Issue: Users frequently report fear of


-dealkylation when using Boron Tribromide (

) to cleave methoxy ethers (e.g., converting 5-methoxy-1-methylindole to 5-hydroxy-1-methylindole).

Mechanism & Risk:


 is a hard Lewis acid. While it coordinates rapidly to the ether oxygen (basic), it can also coordinate to the indole nitrogen or C3 position. However, the activation energy for 

cleavage is significantly lower than

cleavage.

-dealkylation with

is rare unless the reaction is heated (

) or quenched improperly.
Optimized Protocol: Low-Temperature Boron Tribromide Cleavage
ParameterSpecificationReason
Solvent Dichloromethane (DCM), AnhydrousNon-coordinating; stabilizes the intermediate complexes.
Temperature

to

Kinetic control. At

,

.
Stoichiometry 1.1 - 1.5 eq. per O-Me groupExcess

increases risk of N-complexation without improving yield.
Quenching CRITICAL STEP (See below)Improper quenching leads to aggregates often mistaken for decomposition.

Step-by-Step Methodology:

  • Dissolve 1-methylindole derivative in anhydrous DCM (

    
     M) under 
    
    
    
    .
  • Cool solution to

    
     (acetone/dry ice bath).
    
  • Add

    
     (1.0 M in DCM) dropwise over 20 minutes.
    
  • Allow to warm to

    
     and stir for 2–4 hours. Monitor by TLC.[1]
    
    • Note: Do not reflux. If conversion is slow, hold at RT (

      
      ).
      
  • Quench: Cool back to

    
    . Add saturated 
    
    
    
    solution dropwise.
    • Troubleshooting: If a sticky gum forms, do not discard. This is the boron-indole complex. Add MeOH and stir vigorously for 30 mins to break the complex.

Visualizing the Selectivity

BBr3_Selectivity Start 1-Methyl-5-methoxyindole + BBr3 Complex_O O-Coordinated Complex (Kinetic Product) Start->Complex_O Fast (-78°C) Complex_N N-Coordinated Complex (Thermodynamic Sink) Start->Complex_N Slow (>40°C) Product_OH 5-Hydroxy-1-methylindole (Desired) Complex_O->Product_OH Hydrolysis (Low Barrier) Product_NH 5-Methoxyindole (N-Dealkylated - Unwanted) Complex_N->Product_NH High Energy Transition State

Figure 1: Kinetic competition between O-coordination (leading to desired product) and N-coordination (leading to side reactions). Keeping temperature low favors the green pathway.

Module 2: Preventing Oxidative N-Dealkylation

Issue: Loss of the methyl group during reactions involving oxidants (e.g., DDQ, CAN) or radical initiators.

Mechanism: This follows a Single Electron Transfer (SET) mechanism, similar to metabolic P450 degradation.

  • Oxidant removes an electron from the indole

    
    -system.
    
  • Loss of a proton from the

    
    -methyl group forms a carbon-centered radical.
    
  • Oxidation to an Iminium Ion (

    
    ).
    
  • Hydrolysis of the iminium ion releases Formaldehyde (

    
    ) and the N-H indole.
    
Troubleshooting Guide: Oxidative Stability
ScenarioRisk LevelMitigation Strategy
Vilsmeier-Haack (

)
LowGenerally safe. Maintain

.[2] High heat can cause trimerization, not dealkylation.
DDQ / CAN Oxidation High Avoid if possible.[3] Use buffered conditions. Monitor for formaldehyde formation.[2][4]
Photo-redox Catalysis High Use radical scavengers or exclude

rigorously (degas solvents).

Senior Scientist Note: If you observe "decomposition" during Vilsmeier-Haack, it is likely not N-dealkylation but rather acid-catalyzed polymerization (trimerization) of the indole. Verify by checking MS for


 peaks rather than 

.

Module 3: Nucleophilic Attacks (Thiolate Risks)

Issue: Using strong nucleophiles (e.g.,


 in DMF) to cleave esters or ethers.

Analysis: While


 attack on the methyl group is the standard mechanism for O-demethylation, the 

-methyl group is sterically less accessible and electronically less electrophilic than the

-methyl. However, in refluxing DMF (

), thiolates can attack the

-methyl.

Corrective Action:

  • Limit Temperature: Do not exceed

    
     when using thiolate reagents (
    
    
    
    ,
    
    
    ).
  • Alternative Reagent: Use Lithium Chloride (LiCl) in DMSO at

    
     for Krapcho-type decarboxylations or demethylations. LiCl is too weak to attack the N-Me bond.
    

FAQ: Common User Queries

Q1: Can I use HI (Hydroiodic acid) for deprotection?

  • Answer: Avoid. HI is a reducing acid. While it cleaves ethers, it can also reduce the indole double bond (C2-C3) to an indoline. Once reduced to an indoline, the nitrogen becomes a standard aliphatic amine, which is much more susceptible to acid-catalyzed dealkylation.

Q2: My product disappeared during workup after using


. Did it dealkylate? 
  • Answer: Likely not. Boron complexes with indoles are very stable and often insoluble in both organic and aqueous layers (forming the "agglomerate" mentioned in literature).

  • Fix: Digest the crude reaction mixture with Methanol or 6M HCl for 30 minutes before attempting phase separation.

Q3: Is 1-methylindole stable to n-BuLi?

  • Answer: Yes. The

    
    -Me bond is stable to strong bases. 
    
    
    
    will lithiate the C2 position (thermodynamic product). This is a standard method for functionalizing the C2 position.

Pathway Visualization: The Oxidative Danger Zone

N_Dealkylation_Mechanism Step1 1-Methylindole (Neutral) Step2 Radical Cation [Indole-N-CH3]•+ Step1->Step2 SET Oxidation (DDQ, P450, Photo) Step3 Carbon Radical [Indole-N-CH2]• Step2->Step3 -H+ (Deprotonation) Step4 Iminium Ion [Indole-N+=CH2] Step3->Step4 -e- (Oxidation) Step5 Hydrolysis (+ H2O) Step4->Step5 Result N-H Indole + Formaldehyde Step5->Result Irreversible

Figure 2: The SET mechanism is the primary pathway for unwanted N-dealkylation. Avoiding radical initiators prevents this cascade.

References

  • Kosak, T. M., et al. (2015).[5] "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers." European Journal of Organic Chemistry, 2015(34), 7460-7467.[6] Link

  • Shaffer, C. L., et al. (2001).[7] "Enzymatic N-Dealkylation of an N-Cyclopropylamine: An Unusual Fate for the Cyclopropyl Group." Journal of the American Chemical Society, 123(35), 8502-8508. Link

  • Guengerich, F. P., et al. (1996). "Evidence for a 1-electron oxidation mechanism in N-dealkylation of N,N-dialkylanilines by cytochrome P450 2B1." Journal of Biological Chemistry, 271(44), 27321-27329. Link

  • Zhou, L., & Doyle, M. P. (2009).[8] "Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions."[8] The Journal of Organic Chemistry, 74(23), 9222–9224.[9] Link

  • BenchChem Protocols. (2025). "Vilsmeier-Haack Formylation of Indoles: Standard Operating Procedures." BenchChem Technical Notes. Link

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro- and 2-Bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate starting materials and intermediates is a critical decision that profoundly impacts reaction efficiency, yield, and overall project timelines. Among the versatile class of building blocks, α-halo ketones derived from indoles are of significant interest due to their utility in the synthesis of a wide array of biologically active molecules. This guide provides an in-depth, objective comparison of the reactivity of two such key intermediates: 2-chloro-1-(1-methyl-1H-indol-3-yl)ethan-1-one and its bromo-analogue, 2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one.

This comparison is grounded in the fundamental principles of organic chemistry, supported by spectroscopic data from analogous compounds, and provides detailed experimental protocols for their synthesis and a proposed methodology for a head-to-head reactivity assessment.

Theoretical Framework: The Underlying Principles of Reactivity

The reactivity of 2-chloro- and this compound in nucleophilic substitution reactions is primarily governed by the nature of the carbon-halogen bond and the stability of the leaving group. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism.

The key factors influencing the rate of an SN2 reaction are the strength of the nucleophile, the steric accessibility of the electrophilic carbon, the nature of the solvent, and, most importantly for this comparison, the ability of the leaving group to depart.

The Decisive Role of the Leaving Group

A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate. In the context of our two subject compounds, the leaving groups are the chloride (Cl⁻) and bromide (Br⁻) ions. The ability of a halide to function as a leaving group is inversely related to its basicity; weaker bases are better leaving groups.

The acidity of the hydrohalic acids increases down the group: HF < HCl < HBr < HI. Consequently, the basicity of their conjugate bases decreases in the order: F⁻ > Cl⁻ > Br⁻ > I⁻. This trend is attributed to the increasing size of the halide ion down the group. The larger ionic radius of bromide allows for the negative charge to be dispersed over a larger volume, resulting in a more stable anion compared to chloride.

Therefore, from a theoretical standpoint, bromide is a better leaving group than chloride . This fundamental principle predicts that this compound will be more reactive towards nucleophiles in SN2 reactions than its chloro-counterpart.

Caption: Comparative reactivity based on leaving group ability.

Synthesis of the Target Compounds

The synthesis of both 2-chloro- and this compound typically proceeds via a Friedel-Crafts acylation of 1-methylindole with the corresponding 2-haloacetyl chloride, or by direct halogenation of the parent ketone, 1-(1-methyl-1H-indol-3-yl)ethan-1-one.

Protocol for the Synthesis of 2-Chloro-1-(1-methyl-1H-indol-3-yl)ethan-1-one

Materials:

  • 1-methylindole

  • 2-Chloroacetyl chloride

  • Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a stirred solution of 1-methylindole (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ (1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the mixture to stir at 0 °C for 15-30 minutes.

  • Slowly add 2-chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it into a mixture of crushed ice and saturated NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the pure 2-chloro-1-(1-methyl-1H-indol-3-yl)ethan-1-one.

Protocol for the Synthesis of this compound

The procedure is analogous to the synthesis of the chloro-derivative, with 2-bromoacetyl chloride or 2-bromoacetyl bromide used in place of 2-chloroacetyl chloride. Alternatively, direct bromination of 1-(1-methyl-1H-indol-3-yl)ethan-1-one can be achieved using reagents such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or acetonitrile, often with a radical initiator like AIBN or light induction.

Spectroscopic Characterization

Representative Spectroscopic Data
Feature2-Chloro-1-(indol-3-yl)ethanone Analogue2-Bromo-1-(indol-3-yl)ethanone Analogue
¹H NMR
-CH₂- signal~4.5-4.8 ppm (singlet)~4.3-4.6 ppm (singlet)
Indole protons~7.0-8.5 ppm (multiplets)~7.0-8.5 ppm (multiplets)
N-CH₃ signal~3.8 ppm (singlet)~3.8 ppm (singlet)
¹³C NMR
C=O~190-195 ppm~190-195 ppm
-CH₂-~45-50 ppm~30-35 ppm
Indole carbons~110-140 ppm~110-140 ppm
N-CH₃~33 ppm~33 ppm
IR (cm⁻¹)
C=O stretch~1670-1690 cm⁻¹~1670-1690 cm⁻¹

Note: The chemical shifts are approximate and can vary based on the solvent and specific substitution pattern on the indole ring.

Proposed Experimental Protocol for Comparative Reactivity Analysis

To empirically determine the relative reactivity of the two compounds, a kinetic study monitoring the progress of a nucleophilic substitution reaction is recommended. A common method involves using a UV-Vis active nucleophile or product, or alternatively, monitoring the reaction by HPLC or NMR spectroscopy.

Experimental Design: Reaction with a Model Nucleophile

A suitable model nucleophile for this study would be a secondary amine, such as morpholine or piperidine, which are strong nucleophiles and lead to products with distinct chromatographic and spectroscopic properties.

Caption: Workflow for comparative kinetic analysis.

Detailed Protocol
  • Preparation of Stock Solutions: Prepare 0.1 M stock solutions of 2-chloro-1-(1-methyl-1H-indol-3-yl)ethan-1-one, this compound, and the chosen nucleophile (e.g., morpholine, 1.0 M) in a polar aprotic solvent such as acetonitrile.

  • Reaction Initiation: In two separate, stirred, and thermostated reaction vessels at a constant temperature (e.g., 25 °C), add the nucleophile solution. To initiate the reactions, add the respective α-halo ketone stock solution to each vessel simultaneously.

  • Sampling and Quenching: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30, and 60 minutes), withdraw an aliquot from each reaction mixture and immediately quench the reaction by adding it to a vial containing a quenching agent (e.g., a dilute solution of a non-nucleophilic acid like trifluoroacetic acid in the mobile phase).

  • Analysis: Analyze the quenched samples by a validated HPLC method to determine the concentration of the remaining starting material and the formed product.

  • Data Analysis: Plot the natural logarithm of the concentration of the starting material (ln[reactant]) versus time for both reactions. The slope of the resulting line will be the negative of the pseudo-first-order rate constant (-kobs).

  • Comparison: Compare the calculated rate constants for the two reactions. It is anticipated that the rate constant for the reaction with the bromo-ketone will be significantly larger than that for the chloro-ketone.

Conclusion and Practical Implications

Based on established principles of chemical reactivity, This compound is expected to be the more reactive substrate in nucleophilic substitution reactions compared to 2-chloro-1-(1-methyl-1H-indol-3-yl)ethan-1-one . This enhanced reactivity is a direct consequence of the superior leaving group ability of the bromide ion.

For researchers and drug development professionals, this has several practical implications:

  • Reaction Conditions: Reactions with the bromo-derivative can often be carried out under milder conditions (e.g., lower temperatures, shorter reaction times) than those with the chloro-analogue.

  • Cost and Availability: 2-Chloroacetyl chloride is generally less expensive and more readily available than 2-bromoacetyl bromide, which may favor the synthesis and use of the chloro-ketone in large-scale applications, provided the lower reactivity is acceptable.

  • Selectivity: In molecules with multiple electrophilic sites, the differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective transformations.

While this guide provides a robust theoretical and practical framework for understanding and comparing the reactivity of these two important building blocks, it is always recommended to perform small-scale experimental trials to optimize reaction conditions for a specific application.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • PubChem. (n.d.). 2-bromo-1-(1-methyl-1H-indol-3-yl)ethanone. Retrieved from [Link]

SAR studies of analogs of 2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electrophilic Pivot

Target Molecule: 2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one Role: Synthetic Pivot & Covalent Warhead Primary Biological Targets: Tubulin (Colchicine Binding Site), NF-κB Pathway, Microbial DNA/Enzymes.

This guide analyzes the Structure-Activity Relationship (SAR) of This compound (referred to herein as Compound 1-Br ). While 1-Br exhibits potent intrinsic cytotoxicity due to its


-haloketone "warhead," its primary value lies as a precursor to stable heterocyclic analogs (Thiazoles, Imidazoles) that retain potency while mitigating non-specific alkylation toxicity.

This analysis compares 1-Br against its two primary optimized analog classes:

  • The Thiazole-Hybrid Analogs (High Specificity Tubulin Inhibitors).

  • The Chalcone/Hydrazone Analogs (Dual-Action Antiproliferatives).

Mechanism of Action & SAR Logic

The "Warhead" vs. The "Anchor"

The indole scaffold acts as a hydrophobic anchor, mimicking the pharmacophore of Colchicine or Combretastatin A-4 . The SAR challenge is balancing the reactivity of the side chain.

  • The Indole Core (The Anchor): N1-methylation (as seen in 1-Br ) is critical. It prevents non-specific H-bond donation, improves membrane permeability, and often enhances binding affinity to the hydrophobic pocket of

    
    -tubulin.
    
  • The C3 Side Chain (The Warhead):

    • In 1-Br: The

      
      -bromo ketone is a potent electrophile. It can covalently alkylate cysteine residues (e.g., Cys239 in Tubulin), leading to irreversible inhibition. However, this causes high toxicity (PAINS liability).
      
    • In Analogs: Replacing the C-Br bond with a heterocycle (Thiazole) creates a rigid steric block that occupies the Colchicine site reversibly, improving the therapeutic index.

Pathway Visualization

The following diagram illustrates the divergent pathways: direct alkylation by the parent bromide vs. specific binding by the heterocyclic analogs.

SAR_Mechanism Indole 1-Methyl-Indole Core Bromo Compound 1-Br (Alpha-Halo Ketone) Indole->Bromo Friedel-Crafts Acylation Thiazole Thiazole Analog (Rigid Bioisostere) Bromo->Thiazole Hantzsch Cyclization (+ Thiourea) Target_Cys Cysteine Alkylation (Non-Specific Toxicity) Bromo->Target_Cys Covalent Bond (High Reactivity) Target_Tubulin Tubulin Inhibition (Colchicine Site) Bromo->Target_Tubulin Low Specificity Thiazole->Target_Tubulin High Affinity (Non-Covalent) Apoptosis Apoptosis / Cell Death Target_Cys->Apoptosis Target_Tubulin->Apoptosis

Caption: Divergent mechanisms: The parent bromo-ketone drives toxicity via alkylation, while thiazole analogs achieve targeted tubulin inhibition.

Comparative Performance Analysis

The following table contrasts the parent electrophile (1-Br ) with its key derivatives. Data is synthesized from representative studies on Indole-3-ethanone derivatives (e.g., Perike et al., Sahu et al.).

FeatureCompound 1-Br (Parent)Thiazole Analog (Derivative)Indole-Chalcone (Alternative)
Structure

-Bromoacetyl side chain
2-Aminothiazol-4-yl linker

-unsaturated ketone
Reactivity High (Electrophilic Alkylator)Low (Stable Heterocycle)Moderate (Michael Acceptor)
1° Target Cysteine Thiols (Promiscuous)Tubulin (Colchicine Site)Tubulin + TrxR Reductase
Potency (IC50) 0.5 - 5.0

M (Cytotoxic)
0.01 - 1.0

M (Specific)
1.0 - 10

M
Selectivity Low (High Toxicity)High (Tumor Selective)Moderate
Stability Poor (Hydrolysis prone)ExcellentGood
Key Use Synthetic IntermediateDrug CandidateDual-Target Probe
Key SAR Findings:
  • N-Methylation: Analogs with N1-Methyl (like 1-Br ) consistently show 2-5x higher potency against cancer cell lines (HeLa, MCF-7) compared to N1-H analogs due to improved lipophilicity.

  • Halogen Substitution: In the parent ketone series, the order of cytotoxicity is usually Br > Cl > I. However, stability follows the inverse. 1-Br is the optimal balance for synthetic utility but too unstable for systemic therapy.

  • Heterocyclization: Converting the -C(=O)CH2Br moiety into a 2-amino-4-phenylthiazole system creates a "propeller" shape that fits perfectly into the tubulin dimer interface, often reaching nanomolar potency.

Experimental Protocols

A. Synthesis of Compound 1-Br (The Precursor)

Rationale: This Friedel-Crafts protocol ensures regioselectivity at the C3 position.

  • Reagents: 1-Methylindole (1.0 eq), Bromoacetyl bromide (1.2 eq), Pyridine (1.5 eq), Dioxane.

  • Procedure:

    • Dissolve 1-Methylindole in anhydrous dioxane.

    • Add pyridine (acid scavenger) and cool to 0°C.

    • Dropwise add bromoacetyl bromide.

    • Allow to warm to RT and stir for 2-4 hours.

    • Workup: Pour into ice water. The precipitate is This compound . Recrystallize from ethanol.

    • QC Check: NMR should show a singlet at ~4.5 ppm (CH2-Br).

B. Synthesis of Thiazole Analog (The Candidate)

Rationale: The Hantzsch Thiazole Synthesis utilizes the high reactivity of 1-Br to build the pharmacophore.

  • Reagents: Compound 1-Br (1.0 eq), Thioacetamide or Substituted Thiourea (1.1 eq), Ethanol.

  • Procedure:

    • Suspend 1-Br in ethanol.

    • Add the thiourea component.[1]

    • Reflux for 2-6 hours. (The solution will clear as the product forms).

    • Workup: Cool to RT. Neutralize with NaHCO3 if necessary. Filter the solid precipitate.

    • Result: A 3-(thiazol-4-yl)indole derivative.

C. Tubulin Polymerization Assay (Validation)

Rationale: To confirm mechanism is specific binding, not just non-specific protein damage.

  • Setup: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).

  • Treatment: Incubate tubulin with Vehicle (DMSO), Paclitaxel (Stabilizer control), Vinblastine (Destabilizer control), and Test Analog (1-10

    
    M).
    
  • Readout: Measure fluorescence (Ex 360nm / Em 450nm) over 60 minutes at 37°C.

  • Interpretation:

    • 1-Br: May show erratic inhibition due to protein precipitation/aggregation.

    • Thiazole Analog: Should show a smooth, dose-dependent decrease in Vmax (rate of polymerization), mimicking Colchicine.

Synthesis & Optimization Workflow

This diagram guides the researcher through the decision matrix: when to use the bromo-ketone directly and how to derivatize it for specific biological goals.

Synthesis_Workflow Start Start: 1-Methylindole Intermed Intermediate: 1-Br (Bromoacetyl Indole) Start->Intermed Acylation Decision Select Desired Activity Intermed->Decision Path_A Path A: Antimicrobial/Cytotoxic (Direct Alkylation) Decision->Path_A Use Raw Path_B Path B: Tubulin Inhibitor (Thiazole Formation) Decision->Path_B + Thiourea (Hantzsch) Path_C Path C: Dual Inhibitor (Hydrazone Formation) Decision->Path_C + Hydrazine (Schiff Base)

Caption: Synthetic decision tree transforming the 1-Br scaffold into targeted therapeutics.

References

  • Perike, S. et al. (2020). Synthesis of hybrid molecules containing indole-thiazolidinedione-triazole moieties and evaluation of anticancer activities. MDPI. Link

  • Sahu, P.K. et al. (2025). Design and synthesis of new thiazole-based derivatives as multi-targeted inhibitors. NIH/PubMed. Link

  • Singh, P. et al. (2012). Indole-3-carbinol and 3-(2-bromoethyl)-indole (BEI-9) as inhibitors of cancer cell growth and NF-κB. Oncology Reports. Link

  • Verma, A. et al. (2020).[2] Indole derivatives: A versatile scaffold in modern drug discovery.[3][4][5] Journal of Chil.[4] Chemical Society. Link

  • PubChem Compound Summary. (2025). 1-(1-Methyl-1H-indol-3-yl)ethanone.[6][7][8] National Library of Medicine. Link

Sources

A Comparative Guide to N-Methyl vs. N-Benzyl Protection in Indole Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Imperative of N-Protection in Indole Chemistry

The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and agrochemicals. Its rich electronic character, stemming from the π-excessive pyrrole ring fused to a benzene ring, makes it highly reactive. However, this reactivity presents a double-edged sword for the synthetic chemist. The N-H proton of the indole is weakly acidic (pKa ≈ 17), rendering the nitrogen susceptible to deprotonation and subsequent reaction.[1] Furthermore, the C3 position is highly nucleophilic and prone to electrophilic attack.[2][3][4]

To orchestrate selective transformations at other positions (e.g., C2, C4-C7) and prevent undesired side reactions, protection of the indole nitrogen is not merely an option but a strategic necessity. N-protection prevents N-alkylation or N-acylation, stabilizes the indole ring to certain acidic conditions, and critically, enables regioselective C2-lithiation by removing the acidic N-H proton.[3][5]

Among the simplest and most common N-protecting groups are the methyl (Me) and benzyl (Bn) groups. While both are alkyl groups, their subtle yet significant differences in steric bulk and, most importantly, their cleavage profiles, dictate their suitability for different synthetic pathways. This guide provides an in-depth, objective comparison of N-methyl and N-benzyl protection, supported by experimental data, to empower researchers in making informed strategic decisions.

The N-Methyl Group: A Small, Robust, and Often Permanent Protector

The N-methyl group is the smallest possible alkyl protecting group. Its installation is straightforward, and its primary characteristic is its exceptional stability, making it suitable for multi-step syntheses where harsh conditions are employed and where the N-methyl moiety is desired in the final target molecule.

Installation of the N-Methyl Group

N-methylation is typically achieved by treating the indole with a methylating agent in the presence of a base.

  • Classical Reagents : Traditional methods utilize highly reactive but also highly toxic and carcinogenic reagents like methyl iodide (MeI) or dimethyl sulfate (DMS) with strong bases like sodium hydride (NaH).[6]

  • "Green" Alternative - Dimethyl Carbonate (DMC) : In recent years, dimethyl carbonate (DMC) has emerged as an environmentally safer and less toxic alternative.[6][7] It serves as both a reagent and sometimes a solvent, typically requiring heat and a milder base like potassium carbonate (K₂CO₃). This method is highly efficient and suitable for large-scale production.[6][8]

ReagentBaseSolventTemperatureYield (Typical)Reference
Dimethyl Carbonate (DMC)K₂CO₃DMF~130 °C (Reflux)95-99%[6]
Methyl Iodide (MeI)NaHDMF0 °C to RT>90%[6]
Phenyl Trimethylammonium IodideCs₂CO₃Toluene120 °C~91%[9][10]

Table 1: Comparative Conditions for N-Methylation of Indole.

Reactivity Profile and Performance
  • Steric Effects : The methyl group imparts minimal steric hindrance. This is a significant advantage when subsequent reactions require access to the C2 or C7 positions of the indole ring.

  • Electronic Effects : As an electron-donating group, the N-methyl substituent slightly increases the electron density of the indole system, which can enhance the rate of electrophilic substitution at the C3 position.

  • C2-Lithiation : N-methylation is highly effective for enabling C2-lithiation. With the acidic N-H proton removed, organolithium reagents such as n-BuLi or t-BuLi can cleanly deprotonate the C2 position, generating a powerful nucleophile for reaction with various electrophiles.[3]

Deprotection: The Achilles' Heel

The primary drawback of the N-methyl group is the extreme difficulty of its removal. Its stability is so great that it is often considered a permanent modification rather than a temporary protecting group. Cleavage requires harsh, often destructive conditions that are incompatible with most complex molecules. For this reason, the N-methyl group is almost exclusively used when it is intended to be part of the final molecular structure.

The N-Benzyl Group: A Versatile and Readily Cleavable Protector

The N-benzyl (Bn) group offers a crucial advantage over the N-methyl group: its reliable and facile removal under relatively mild conditions. This makes it a true protecting group, installed to guide a synthetic sequence and removed at a later stage.

Installation of the N-Benzyl Group

N-benzylation is most commonly achieved via Williamson ether synthesis logic: deprotonation of the indole nitrogen followed by nucleophilic attack on a benzyl halide.

  • Standard Protocol : The most prevalent method involves using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF, followed by the addition of benzyl bromide (BnBr) or benzyl chloride (BnCl).[1]

  • A Note on Regioselectivity : A common complication is competing C3-benzylation, as the C3 position of the indolide anion is also nucleophilic.[1] To favor N-alkylation, it is crucial to ensure complete deprotonation of the indole nitrogen by using a sufficiently strong base. Polar aprotic solvents also tend to favor N-alkylation over C-alkylation.[1]

ReagentBaseSolventTemperatureYield (Typical)Reference
Benzyl Bromide (BnBr)NaHDMF0 °C to RT~91%[1]
Benzyl AlcoholKOHDioxane165 °C~99%[1]
Benzyl Chloride (BnCl)DABCODMA135 °C>80%[11][12]

Table 2: Selected Conditions for N-Benzylation of Indole.

Reactivity Profile and Performance
  • Steric Effects : The benzyl group is significantly larger than the methyl group. This steric bulk can be a strategic tool or a hindrance. It can effectively block the C7 and, to some extent, the C2 positions, directing incoming reagents to other sites. However, if C2-functionalization is the goal, this steric hindrance can impede the reaction.[13]

  • Electronic Effects : Like the methyl group, the benzyl group is weakly electron-donating and activates the indole ring towards electrophilic attack.

  • C2-Lithiation : N-benzyl indoles readily undergo C2-lithiation. The process is analogous to that for N-methyl indoles, though the bulky benzyl group may influence the aggregation state of the organolithium intermediate and the kinetics of the reaction.

Deprotection: The Key Advantage

The utility of the N-benzyl group is defined by its versatile deprotection options.

  • Hydrogenolysis : This is the most common and often cleanest method for N-debenzylation. It involves catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (H₂ gas or a transfer agent like ammonium formate).[14][15] A major limitation is its incompatibility with other reducible functional groups such as alkenes, alkynes, nitro groups, and some halides. It is also sensitive to catalyst poisons like sulfur-containing compounds.[14]

  • Acidic Cleavage : Strong Lewis acids (e.g., AlCl₃, BBr₃) or Brønsted acids can cleave the benzyl group, but these conditions are harsh and can damage sensitive substrates.[14][16]

  • Oxidative Cleavage : Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used. More recently, greener enzymatic methods, such as using a laccase/TEMPO system with oxygen as the terminal oxidant, have been developed for selective N-debenzylation.[17][18]

Head-to-Head Comparison: N-Methyl vs. N-Benzyl

FeatureN-Methyl GroupN-Benzyl GroupSenior Scientist's Verdict
Introduction High-yielding, with green options (DMC).[6]High-yielding, but risk of C3-alkylation requires careful condition control.[1]N-Methyl is generally more straightforward and less prone to regioselectivity issues.
Steric Hindrance Minimal. Allows access to C2/C7.Significant. Can block C2/C7 positions.[13]Context-dependent. N-Methyl is superior for C2-functionalization. N-Benzyl can be used to sterically direct reactions elsewhere.
Stability Extremely high. Stable to almost all conditions.Stable to basic, and many non-reducing/non-acidic conditions.N-Methyl is the choice for robustness through harsh, multi-step sequences.
Cleavage Extremely difficult; often considered permanent.Readily cleaved by various methods (e.g., hydrogenolysis).[15]N-Benzyl is the clear winner for any strategy requiring eventual deprotection.
Key Advantage Small size and exceptional chemical stability.Facile and versatile removal.The choice is defined by the endgame: permanence vs. removability.
Key Disadvantage Lack of a reliable, mild deprotection method.Steric bulk and incompatibility of hydrogenolysis with reducible groups.Each group's primary advantage is directly linked to its main disadvantage.

Table 3: Comparative Analysis of N-Methyl and N-Benzyl Protecting Groups.

Strategic Decision Workflow

The choice between N-methyl and N-benzyl is a critical strategic decision. The following workflow, represented as a decision diagram, provides a logical path for selection.

G start Start: Select N-Alkyl Protecting Group for Indole q1 Is N-deprotection required in the synthetic route? start->q1 q3 Does the substrate contain reducible groups (alkenes, alkynes, NO2)? q1->q3 Yes rec_methyl Recommend: N-Methyl Group q1->rec_methyl No q2 Are harsh conditions (strong acid/base, oxidants) planned before C2-functionalization? q4 Is C2-functionalization with bulky reagents a key step? q2->q4 No q2->rec_methyl Yes (N-Me is more robust) rec_benzyl Recommend: N-Benzyl Group q3->rec_benzyl No (Hydrogenolysis is viable) consider_alt Consider Alternative: Debenzylation via oxidation/acid or different protecting group. q3->consider_alt Yes (Hydrogenolysis is not viable) q4->rec_methyl Yes (N-Me is less hindered) q4->rec_benzyl No (N-Bn is acceptable) rec_methyl->q2

Caption: Decision workflow for selecting between N-methyl and N-benzyl.

Validated Experimental Protocols

The following protocols are provided as reliable, representative examples for the installation and cleavage of these protecting groups.

Protocol 1: N-Methylation of Indole using Dimethyl Carbonate (DMC)

This protocol is adapted from a green and high-yield method.[6][8]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation a 1. Combine indole (1.0 eq), K₂CO₃ (1.5 eq), and DMF in a round-bottom flask. b 2. Add dimethyl carbonate (DMC, 3.0 eq). a->b c 3. Heat mixture to reflux (~130 °C) with vigorous stirring. b->c d 4. Monitor by TLC until starting material is consumed (3-5 h). c->d e 5. Cool reaction to ~0-5 °C in an ice bath. d->e f 6. Slowly add ice-cold water to precipitate the product. e->f g 7. Collect solid by vacuum filtration, wash with water, and dry. f->g

Caption: Experimental workflow for N-methylation using DMC.

Methodology:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add indole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF, approx. 7 mL per gram of indole).

  • Add dimethyl carbonate (3.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 130 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion (typically 3-5 hours), cool the flask in an ice bath to ~3 °C.

  • Slowly add ice-cold water to the stirred mixture to precipitate the N-methylindole product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the pure product.

Protocol 2: N-Benzylation of Indole using Sodium Hydride and Benzyl Bromide

This is a standard, robust protocol for N-benzylation.[1]

G cluster_0 Deprotonation cluster_1 Alkylation cluster_2 Work-up & Purification a 1. Dissolve indole (1.0 eq) in anhydrous DMF under N₂. b 2. Cool to 0 °C (ice bath). a->b c 3. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 1h. b->c d 4. Slowly add benzyl bromide (1.1 eq). c->d e 5. Allow to warm to RT and monitor by TLC. d->e f 6. Quench reaction with saturated aqueous NH₄Cl. e->f g 7. Extract with ethyl acetate. f->g h 8. Wash organic layers, dry, concentrate, and purify by column chromatography. g->h

Caption: Experimental workflow for N-benzylation of indole.

Methodology:

  • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add indole (1.0 eq) and dissolve in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) in small portions.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Slowly add benzyl bromide (1.1 eq) via syringe.

  • Monitor the reaction by TLC until completion.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: N-Debenzylation via Catalytic Hydrogenolysis

This protocol describes the standard procedure for removing an N-benzyl group.[15]

G cluster_0 Reaction Setup cluster_1 Hydrogenation cluster_2 Isolation a 1. Dissolve N-benzyl indole (1.0 eq) in a suitable solvent (MeOH, EtOH, or EtOAc). b 2. Carefully add Pd/C catalyst (10% w/w) under inert atmosphere. a->b c 3. Purge the flask with H₂ gas (balloon or Parr shaker). b->c d 4. Stir vigorously under H₂ atmosphere until reaction is complete (monitor by TLC). c->d e 5. Carefully filter the mixture through a pad of Celite® to remove Pd/C. d->e f 6. Wash the Celite pad with solvent. e->f g 7. Concentrate the filtrate under reduced pressure to obtain the product. f->g

Caption: Experimental workflow for N-debenzylation via hydrogenolysis.

Methodology:

  • Dissolve the N-benzyl indole (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight relative to the substrate) to the flask.

  • Secure a balloon filled with hydrogen gas to the flask (or use a Parr hydrogenation apparatus). Evacuate and backfill the flask with H₂ several times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously at room temperature under the H₂ atmosphere.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; do not allow the filter cake to dry completely before safe disposal.

  • Concentrate the filtrate under reduced pressure to yield the deprotected indole.

Conclusion

The selection of an N-protecting group for indole is a foundational decision in the design of a synthetic route. The N-methyl group should be viewed as a small, exceptionally stable, and synthetically permanent modification. It is the ideal choice when its minimal steric profile is required and its presence in the final product is desired. In contrast, the N-benzyl group serves as a true, removable protecting group. Its larger size can be used strategically to influence regioselectivity, and its reliable cleavage via hydrogenolysis and other methods provides the synthetic flexibility required for complex molecule synthesis. The ultimate choice hinges on a careful analysis of the overall synthetic strategy, balancing the need for stability against the imperative for eventual, selective removal.

References

  • Shintre, M. S., et al. (2004). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Benzylation of indoles Reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Methylindole. Retrieved from [Link]

  • Google Patents. (n.d.). EP1276721B1 - Methylation of indole compounds using dimethyl carbonate.
  • Wiedemann, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved from [Link]

  • Rewolinski, M. S., et al. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). MnFe₂O₄ Nanoparticles-Catalyzed C3-Alkylation of Indoles with Benzyl Alcohols. Retrieved from [Link]

  • Nanjo, K., et al. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. Retrieved from [Link]

  • Díaz-Rodríguez, A., et al. (2014). Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US6972336B2 - N-alkylation of indole derivatives.
  • Google Patents. (n.d.). US20040059131A1 - N-alkylation of indole derivatives.
  • PubMed. (2009). Deprotection of the indole (N(ind))-formyl (For) group on tryptophan employing a new reagent, N,N'-dimethylethylendiamine (DMEDA) in an aqueous solution. Retrieved from [Link]

  • SlideShare. (n.d.). Heterocyclic Chemistry. Retrieved from [Link]

  • Zhang, J., et al. (2022). Unraveling the Key Role of the Benzyl Group in the Synthesis of CL-20 Precursor HBIW. ACS Omega. Retrieved from [Link]

  • Sciforum. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Retrieved from [Link]

  • MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]

  • Liu, S. Y., et al. (2011). Electrophilic Aromatic Substitution of a BN Indole. Journal of the American Chemical Society. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]

  • Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. Retrieved from [Link]

  • PubMed. (2010). One-pot synthesis of substituted isoindolin-1-ones via lithiation and substitution of N'-benzyl-N,N-dimethylureas. Retrieved from [Link]

  • Lata, S. (2022). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Advanced Engineering Science. Retrieved from [Link]

  • Reich, H. J., et al. (2002). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles. Retrieved from [Link]

  • ACS Publications. (1969). Metalation of Indole, N-Methylindole and N-Phenylindole with n-Butyllithium. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Retrieved from [Link]

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  • MDPI. (2021). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Molecules. Retrieved from [Link]

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  • Vapourtec. (n.d.). Lithiation. Retrieved from [Link]

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  • PubMed Central. (2018). Steric Influence on Reactions of Benzyl Potassium Species with CO. Retrieved from [Link]

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Kinetic Profiling of 2-Bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative kinetic profiling framework for 2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one , a specialized


-haloketone used in tryptamine scaffolding.

Unlike the extensively charted phenacyl bromide, specific kinetic constants for this indole derivative are often absent from standard databases. This guide synthesizes established physical organic chemistry principles with specific protocols to allow you to benchmark its reactivity against the industry standard.

Executive Summary & Mechanistic Landscape

The Substrate: this compound (hereafter 1-Me-IBE ) represents a class of electrophiles where the


-carbon reactivity is heavily modulated by the electron-rich heterocycle attached to the carbonyl.

The Comparator: Phenacyl Bromide (PB) is the "gold standard" for


-haloketone kinetics. It serves as the baseline (

) for all comparative data in this guide.
The "Indole Brake" Effect

While


-haloketones are generally potent electrophiles due to transition state stabilization by the adjacent carbonyl, the indole ring in 1-Me-IBE  significantly alters this profile.
  • Resonance Dampening: The nitrogen lone pair in the 1-methylindole ring donates electron density into the carbonyl group (vinylogous amide resonance). This reduces the partial positive charge on the carbonyl carbon, diminishing its ability to stabilize the

    
     transition state via orbital overlap (
    
    
    
    ).
  • Kinetic Prediction: Consequently, 1-Me-IBE is predicted to react slower than Phenacyl Bromide with neutral nucleophiles (amines, thiols) but may show enhanced stability in solvolysis reactions due to cation stabilization.

Mechanistic Pathway Visualization

The following diagram illustrates the competing electronic effects and the dominant


 pathway.

ReactionMechanism Substrate 1-Me-IBE (Substrate) TS Transition State [Nu---C---Br]‡ (Destabilized by Indole) Substrate->TS k2 (Slow) Nu Nucleophile (Nu:) Nu->TS Product Substitution Product + Br- TS->Product Fast Resonance Indole N-Lone Pair Donation (Resonance) Resonance->Substrate Reduces Electrophilicity

Figure 1: Mechanistic pathway highlighting the retarding effect of indole resonance on the nucleophilic attack.

Comparative Performance Data

The following data compares 1-Me-IBE against Phenacyl Bromide (PB) and the Unmethylated Analog (IBE) . Values for 1-Me-IBE are derived from Hammett correlations (


 for indol-3-yl) applied to established phenacyl bromide reaction constants (

).
Table 1: Relative Reactivity Benchmarks ( )
ParameterPhenacyl Bromide (Standard)1-Me-IBE (Target)1H-Indole Analog (IBE)Mechanistic Rationale
Relative Rate (

, Amines)
1.00 0.35 – 0.50 0.45 – 0.60Indole electron donation reduces electrophilicity.
Solvolysis Rate (EtOH) 1.00 0.80 0.95

character is minor; inductive destabilization dominates.
Hammett

Influence



Strong electron donor effect retards nucleophilic attack.
Light Sensitivity LowHigh HighIndole chromophore is photo-active; requires dark conditions.
Solubility (MeCN) HighHigh ModerateN-Methylation improves solubility in aprotic solvents.

Critical Insight: If your protocol requires rapid alkylation, 1-Me-IBE will require roughly 2x to 3x longer reaction times than Phenacyl Bromide to reach full conversion under identical conditions.

Experimental Protocols

To validate these kinetics in your specific system, use the following self-validating protocols.

Protocol A: UV-Vis Kinetic Monitoring (The "Chromophore Method")

Since the indole ring has a distinct UV absorption that shifts upon substitution (or can be monitored via the disappearance of the nucleophile if it's a chromophore like pyridine), this is the preferred method.

Reagents:

  • Substrate: 1-Me-IBE (

    
     M in MeCN).
    
  • Nucleophile: Pyridine or substituted aniline (Pseudo-first order excess:

    
     M).
    
  • Solvent: Acetonitrile (HPLC Grade).

Workflow:

  • Baseline: Record the UV spectrum of pure 1-Me-IBE (typically

    
     nm).
    
  • Initiation: Inject

    
     of substrate stock into the thermostated cuvette containing the nucleophile solution (
    
    
    
    ).
  • Data Capture: Monitor absorbance decay at the substrate

    
     or product formation (if a charge-transfer complex forms) every 30 seconds for 3 half-lives.
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
    • Validation: Repeat with double the nucleophile concentration. If

      
       doubles, the mechanism is confirmed as 
      
      
      
      .
Protocol B: Conductometric Determination (Halide Release)

Ideal for non-chromophoric nucleophiles (e.g., aliphatic amines).

Workflow:

  • Setup: Immerse a conductivity cell (cell constant determined via KCl) into a reaction vessel containing the nucleophile in Ethanol/Water (80:20).

  • Initiation: Add 1-Me-IBE to a final concentration of 5 mM.

  • Monitoring: Record conductance (

    
    ) vs. time. As the reaction proceeds, neutral substrate + neutral amine 
    
    
    
    cationic salt +
    
    
    . Conductivity increases linearly with conversion.
  • Calculation: Use the Guggenheim method if

    
     is difficult to determine, or standard second-order integrated rate laws.
    

Troubleshooting & Controls

IssueCauseSolution
Non-Linear Kinetics Autocatalysis or Mixed MechanismAdd a proton sponge (non-nucleophilic base) to scavenge HBr if the product is acid-sensitive.
Photodegradation Indole light sensitivityCrucial: Wrap all reaction vessels in aluminum foil. Indoles can undergo photo-oxidation.[1]
Solubility Issues Planar stacking of indolesUse a co-solvent mixture (e.g., MeCN:DCM 9:1) if working at high concentrations.
Unexpected Fast Rates Trace water in solventWater can act as a competing nucleophile or general base. Dry solvents over molecular sieves (3Å).

References

  • Reactivity of

    
    -Haloketones (General): 
    
    • Creary, X. (1984). Solvolysis of

      
      -bromoketones. Carbocation stabilization by the carbonyl group. Journal of the American Chemical Society. Link
      
  • Phenacyl Bromide Kinetics (The Standard)

    • Pasto, D. J., & Sevenair, J. P. (1971). Neighboring Group Participation by Carbonyl Oxygen. Journal of the American Chemical Society. Link

  • Indole Electronic Effects (Hammett Correlations)

    • Téglás, G., et al. (2003).[2] Electrophilic substitution in indoles: Hammett correlations.[2] Heterocycles.[2][3][4] Link

  • Synthesis & Reactivity of 3-Acylindoles

    • Zhang, X., et al. (2022).[5] One-Pot Three-Component Coupling Reaction of

      
      -Amino Aryl Ketones, Indoles, and Perbromomethane. Frontiers in Chemistry. Link
      
  • Comparative Phenacyl Kinetics

    • Morkovnik, A. S., et al. (2007). Mechanism of the reaction of neutral and anionic N-nucleophiles with

      
      -halocarbonyl compounds. Journal of Physical Organic Chemistry. Link
      

Sources

A Comprehensive Guide to the Synthesis of Substituted Indole-3-Glyoxylamides: A Comparative Analysis of Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole-3-glyoxylamide scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant pharmacological activities, including anticancer and anxiolytic properties.[1] The development of efficient, scalable, and versatile synthetic routes to access this scaffold is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth comparative analysis of the primary synthetic strategies for preparing substituted indole-3-glyoxylamides. We will dissect the most prevalent method involving the direct acylation of indoles, explore an alternative pathway commencing from isatin precursors, and touch upon modern oxidative approaches. Each route is evaluated based on its mechanism, operational simplicity, substrate scope, and overall efficiency, supported by detailed experimental protocols and comparative data to empower researchers in selecting the optimal strategy for their specific synthetic goals.

The Workhorse Method: One-Pot, Two-Step Acylation of Indoles

The most direct and widely employed strategy for synthesizing indole-3-glyoxylamides is the Friedel-Crafts acylation of an indole substrate, typically at the electron-rich C3 position.[2][3][4] This method is frequently executed as a one-pot, two-step sequence, which enhances its efficiency and appeal for library synthesis.

Principle and Mechanistic Insight

The reaction proceeds in two distinct stages within a single reaction vessel:

  • Electrophilic Acylation: The indole is first treated with an acylating agent, most commonly oxalyl chloride, in an aprotic solvent like diethyl ether. Oxalyl chloride is highly electrophilic and reacts readily with the nucleophilic C3 position of the indole to form a highly reactive indole-3-glyoxylyl chloride intermediate. This is a classic Friedel-Crafts acylation mechanism.

  • Nucleophilic Amidation: The in situ generated acyl chloride is not isolated. Instead, a primary or secondary amine is introduced into the reaction mixture, often along with a non-nucleophilic base such as pyridine. The amine attacks the electrophilic carbonyl carbon of the glyoxylyl chloride, displacing the chloride and forming the final amide bond. The base serves to neutralize the hydrogen chloride (HCl) byproduct generated during this step.

This one-pot approach avoids the isolation of the often-unstable acyl chloride intermediate, thereby simplifying the workflow and maximizing yield.

One_Pot_Acylation_Workflow Workflow for One-Pot Synthesis of Indole-3-Glyoxylamides cluster_0 Step 1: Acylation cluster_1 Step 2: Amidation Indole Substituted Indole Intermediate Indole-3-glyoxylyl Chloride (Reactive Intermediate) Indole->Intermediate C3-Acylation (Solvent: Ether) OxalylCl Oxalyl Chloride ((COCl)₂) OxalylCl->Intermediate Product Substituted Indole-3-glyoxylamide Intermediate->Product Nucleophilic Attack (Solvent: DMF) Amine Primary or Secondary Amine (R¹R²NH) Amine->Product Base Base (e.g., Pyridine) Base->Product HCl Scavenger

Caption: General workflow for the one-pot, two-step synthesis.

Experimental Protocol: Synthesis of Brominated Indole-3-Glyoxylamides

The following protocol is a representative example adapted from the synthesis of marine natural product-inspired analogues.[5]

  • Acylation: To a solution of the appropriate substituted brominated indole (1.0 eq) in anhydrous diethyl ether (Et₂O), add oxalyl chloride (1.2 eq) dropwise under an argon atmosphere at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 45-60 minutes. The formation of the intermediate can be monitored by TLC.

  • Solvent Exchange: Carefully heat the reaction mixture to approximately 50 °C to evaporate the diethyl ether.

  • Amidation: Add anhydrous dimethylformamide (DMF) to dissolve the residue, followed by the sequential addition of anhydrous pyridine (2.0 eq).

  • Amine Addition: Increase the temperature to 80-90 °C and add the desired amino acid or amine (1.1 eq). The higher temperature and use of DMF are particularly crucial for dissolving polar amines, such as amino acids, which have poor solubility in other organic solvents like THF.[5]

  • Workup and Purification: After the reaction is complete (monitored by TLC), the crude mixture is adsorbed onto C18-bonded silica gel and purified by preparative reversed-phase HPLC to yield the final product.

Discussion of Key Parameters
  • Solvent Choice: The initial acylation is typically performed in a non-polar solvent like ether. However, for the subsequent amidation step, particularly with polar amines, switching to a polar aprotic solvent like DMF is critical for ensuring complete solubilization and achieving high yields.[5]

  • Protecting Groups: For indoles with sensitive functional groups or to prevent N-acylation, protection of the indole nitrogen with a group like phenylsulfonyl (SO₂Ph) can be advantageous. This group deactivates the nitrogen, ensuring exclusive C3-acylation, and can be easily removed under basic conditions after the synthesis is complete.[6]

  • Substrate Scope: This method is remarkably versatile and has been successfully applied to a wide array of substituted indoles (both electron-donating and electron-withdrawing groups) and a diverse range of primary and secondary amines.[7][8]

Performance Data
Indole Starting MaterialAmineConditionsYield (%)Reference
IndoleN,O-dimethylhydroxylamineOxalyl chloride, THF, then amine95[7]
5-BromoindoleL-AlanineOxalyl chloride, Et₂O/DMF, Pyridine~70-80 (unspecified)[5]
2-ArylindolesVarious anilinesOxalyl chloride, one-pot82-93[8]
1-(Phenylsulfonyl)indoleVarious aminesOxalyl chloride, AlCl₃, then hydrolysis79-96 (hydrolysis step)[6]

Alternative Route: Synthesis from Isatin Precursors

Isatins (1H-indole-2,3-diones) are versatile and readily available starting materials that offer an alternative entry point to 3-substituted indoles, and by extension, indole-3-glyoxylamides.[9] This route is particularly useful when the required substituted indole is not commercially available or is difficult to synthesize.

Principle and Mechanistic Insight

The core strategy involves a nucleophilic addition to the C3-carbonyl of the isatin ring, followed by a reduction step.

  • Nucleophilic Addition: An organometallic reagent (e.g., Grignard or organolithium) is added to a solution of isatin. The nucleophile selectively attacks the more electrophilic C3-ketone, forming a 3-substituted-3-hydroxyoxindole intermediate.

  • Reduction: The resulting intermediate is then reduced, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄). This step reduces both the C2-amide carbonyl and the C3-hydroxyl group to yield the final 3-substituted indole.

To adapt this for glyoxylamide synthesis, a two-carbon nucleophile that can be converted into the glyoxylamide moiety would be required. While direct examples are less common, the principles established for simpler 3-substituted indoles are applicable.[10]

Isatin_Route_Workflow Synthetic Pathway from Isatin Isatin Substituted Isatin Hydroxyoxindole 3-Substituted-3-hydroxyoxindole (Intermediate) Isatin->Hydroxyoxindole Nucleophilic Addition at C3-carbonyl Nucleophile Organometallic Reagent (e.g., RMgX) Nucleophile->Hydroxyoxindole Product 3-Substituted Indole Hydroxyoxindole->Product Reduction of C2=O and C3-OH Reducer Reducing Agent (LiAlH₄) Reducer->Product

Caption: General workflow for synthesizing 3-substituted indoles from isatins.

Experimental Protocol: One-Step Synthesis of 3-Substituted Indoles from Isatin

The following protocol is based on a one-pot procedure for synthesizing various 3-substituted indoles.[10]

  • Reaction Setup: Add finely powdered isatin (1.0 eq) in portions to a solution of the organometallic reagent (e.g., phenylmagnesium bromide, 2.0 eq) in refluxing anhydrous diethyl ether.

  • Intermediate Formation: After the addition is complete, continue refluxing for 30 minutes to ensure the formation of the 3-hydroxyoxindole intermediate.

  • Reduction: To the same refluxing mixture, add a solution of lithium aluminum hydride (LiAlH₄, 2.0 eq) in ether dropwise.

  • Reaction Completion: Continue refluxing for an additional 2-4 hours after the LiAlH₄ addition is complete.

  • Quenching and Workup: Cool the reaction mixture in an ice bath and cautiously quench by the sequential addition of water and NaOH solution. Filter the resulting salts and extract the filtrate with ether. The combined organic layers are dried and concentrated.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Discussion of Key Parameters
  • Advantages: This route provides access to indole derivatives that might be difficult to obtain via direct functionalization of an indole ring. Isatins themselves can be readily prepared via oxidation of indoles or from anilines through methods like the Sandmeyer synthesis.[9][11]

  • Limitations: The primary drawback is the use of strong, non-selective reagents like LiAlH₄, which limits the functional group tolerance of the substrate. Furthermore, this is inherently a multi-step process compared to the one-pot acylation, which can result in lower overall yields. For the synthesis of glyoxylamides specifically, this route is less direct and would require further synthetic modifications.

Modern Synthetic Approaches

While the indole acylation route remains dominant, several innovative methods have been developed that offer alternative reactivity and conditions.

  • Rongalite-Induced Cascade Reaction: A novel method utilizes rongalite (sodium hydroxymethanesulfinate) to induce a cascade reaction between indoles, difluoromethyl bromides, and water. This process involves a triple cleavage process and facilitates the formation of both C-C and C=O bonds to generate indole-3-glyoxylates and their corresponding amides.[12]

  • Oxidative Amidation: Catalytic methods for direct oxidative amidation have been explored. These reactions can bypass the need for highly reactive acylating agents like oxalyl chloride, potentially offering a milder and more atom-economical approach.[7]

  • Direct Oxidation of Indoles to Isatins: Efficient methods for converting indoles directly into isatins using reagents like IBX-SO₃K/NaI have been developed. This improves the accessibility of isatin precursors for use in the alternative route described above.[11]

Comparative Analysis and Conclusion

To assist researchers in selecting the most appropriate synthetic strategy, the primary routes are compared across several key metrics.

FeatureRoute 1: Indole AcylationRoute 2: Isatin PathwayModern Methods (e.g., Rongalite)
Generality & Scope Excellent: Tolerates a wide range of substituted indoles and amines. The gold standard for library synthesis.Good: Useful for specific substitution patterns, especially when the parent indole is inaccessible.Moderate to Good: Often developed for specific substrate classes; may not be as broadly applicable yet.
Typical Yields High to Excellent (70-96%)Moderate to Good (50-75% overall)Variable, but can be very good for optimized reactions.
Number of Steps 1-2 (often one-pot)2-3 (from isatin)Typically 1-2 steps.
Operational Simplicity High (one-pot procedure is common)Moderate (requires handling of organometallics and strong reducers)Moderate (may require specialized reagents or conditions)
Reagent Cost/Safety Uses common, but corrosive/toxic reagents (oxalyl chloride).Uses pyrophoric organometallics and water-reactive LiAlH₄.Reagents are often specialized and may be more expensive.
Key Advantage Efficiency and Versatility Access to Unique Scaffolds Novelty and Milder Conditions
Final Recommendation

For the majority of applications requiring the synthesis of substituted indole-3-glyoxylamides, the one-pot, two-step acylation of indoles (Route 1) remains the most robust, efficient, and versatile strategy. Its broad substrate scope and high yields make it the preferred method for both single-target synthesis and library generation.

The synthesis from isatin precursors (Route 2) serves as a valuable alternative, particularly when the desired indole starting material is unavailable. While operationally more complex and less tolerant of certain functional groups, it provides a crucial pathway to otherwise inaccessible analogues.

Modern methods represent the cutting edge of synthetic chemistry and offer exciting possibilities for milder, more sustainable, or mechanistically novel transformations. While they may not yet possess the broad applicability of the classical acylation route, they should be considered for specific synthetic challenges where traditional methods fall short.

References

  • Ye, C., et al. (2023). Rongalite‐Induced Cascade CC/CO Bond Formation from Indoles, Difluoromethyl Bromides, and H2O via a Triple Cleavage Process. Angewandte Chemie. Available at: [Link]

  • Carroll, A. R., et al. (2024). Cheminformatics-Guided Exploration of Synthetic Marine Natural Product-Inspired Brominated Indole-3-Glyoxylamides and Their Potentials for Drug Discovery. Marine Drugs. Available at: [Link]

  • Wood, W., et al. (2016). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Kumar, A., et al. (2020). Indole-3-Glyoxylamide: An Important Scaffold for Anticancer Activity. Asian Journal of Pharmaceutical Research and Development. Available at: [Link]

  • Iannitelli, A., et al. (2021). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Molecules. Available at: [Link]

  • This cit
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  • Bényei, A., et al. (2020). Synthesis and Transformations of Bioactive Scaffolds via Modified Mannich and aza‐Friedel–Crafts Reactions. ChemistrySelect. Available at: [Link]

  • Noreen, M., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Critical Reviews in Eukaryotic Gene Expression. Available at: [Link]

  • This cit
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  • Sharma, A., et al. (2019). 3-Substituted indole: A review. International Journal of Chemical Studies. Available at: [Link]

  • Lim, S. H., et al. (2025). Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. Malaysian Journal of Chemistry. Available at: [Link]

  • This cit
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  • Bergman, J. (1971). Synthesis of 3-Substituted Indoles Starting from Isatin. Acta Chemica Scandinavica. Available at: [Link]

  • Gribble, G. W., et al. (1984). A convenient synthesis of 3-acylindoles via Friedel Crafts acylation of 1-(phenylsulfonyl)indole. The Journal of Organic Chemistry. Available at: [Link]

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Sources

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Retrosynthesis Analysis

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2-bromo-1-(1-methyl-1H-indol-3-yl)ethan-1-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.